ANT431
Description
Properties
Molecular Formula |
C9H7N3O4S2 |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
5-(pyridin-3-ylsulfonylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4S2/c13-9(14)7-8(17-5-11-7)12-18(15,16)6-2-1-3-10-4-6/h1-5,12H,(H,13,14) |
InChI Key |
OLGRJQGVXXCIMN-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANT431; ANT 431; ANT-431 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of ANT431 in Combating Antibiotic Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) producing metallo-β-lactamases (MBLs) represents a critical threat to global health. These enzymes effectively neutralize the last-resort carbapenem class of antibiotics, rendering them ineffective. This technical guide provides a comprehensive overview of ANT431, a novel, potent inhibitor of metallo-β-lactamases. ANT431 functions not as a promoter of resistance, but as a crucial partner to existing antibiotics, restoring their efficacy against some of the most challenging multidrug-resistant pathogens. This document details the mechanism of action of ANT431, presents key quantitative data on its inhibitory and synergistic activity, outlines the experimental protocols used in its evaluation, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Challenge of Metallo-β-Lactamases
Carbapenem resistance in Gram-negative bacteria is largely driven by the acquisition of carbapenemase enzymes, which hydrolyze and inactivate carbapenem antibiotics.[1][2][3] These enzymes are broadly classified into serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3] While inhibitors for SBLs have been successfully developed and are in clinical use, MBLs have remained a significant therapeutic challenge.[1][2][3] MBLs, such as New Delhi metallo-β-lactamase (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM), are particularly concerning due to their rapid global dissemination and their ability to confer resistance to a wide range of β-lactam antibiotics.[1][2][3]
ANT431: A Novel Metallo-β-Lactamase Inhibitor
ANT431 is a novel, small-molecule inhibitor specifically designed to target and inactivate MBLs.[1][2][3] Its primary function is to act as a potentiator for carbapenem antibiotics, such as meropenem (MEM), thereby restoring their bactericidal activity against MBL-producing CRE.[1][2][3]
Mechanism of Action
ANT431 acts as a competitive inhibitor of MBLs.[3] It binds to the active site of the enzyme, preventing the hydrolysis of the β-lactam ring of carbapenem antibiotics. This allows the carbapenem to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.
References
The Discovery and Development of ANT431: A Novel Metallo-β-Lactamase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant global health threat, largely driven by the production of carbapenemase enzymes that inactivate carbapenem antibiotics.[1][2] Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum carbapenem-hydrolyzing capabilities and the lack of clinically available inhibitors.[1][3] In response to this urgent medical need, ANT431 was discovered as a novel MBL inhibitor that potentiates the activity of carbapenems, such as meropenem (MEM), against a wide range of MBL-producing CRE.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of ANT431.
Discovery and Rationale
The primary strategy behind the development of ANT431 was to identify a compound capable of specifically inhibiting MBLs, thereby restoring the efficacy of existing carbapenem antibiotics.[1] Infections caused by CRE are increasingly prevalent and represent a major challenge in clinical practice due to high rates of treatment failure.[1][2] While inhibitors for serine-β-lactamases (SBLs) exist, there is a critical gap in therapeutic options for MBL-producing pathogens.[1] ANT431 emerged from a discovery program aimed at identifying small molecules that could effectively inhibit a broad range of MBLs, particularly the New Delhi metallo-β-lactamase 1 (NDM-1), which has spread globally.[1][2]
Mechanism of Action
ANT431 functions as a specific, competitive inhibitor of MBLs.[1] These zinc-dependent enzymes are responsible for the hydrolysis and inactivation of carbapenem antibiotics in the periplasmic space of Gram-negative bacteria.[1][4] By binding to the active site of MBLs, ANT431 prevents the degradation of carbapenems, allowing them to exert their bactericidal activity on the bacterial cell wall.[1]
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges of Carbapenem-Resistant Enterobacteriaceae in the Development of New β-Lactamase Inhibitors and Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ANT431: A Technical Guide to its Metallo-β-Lactamase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ANT431, a novel metallo-β-lactamase (MBL) inhibitor. The document details its target enzymes, binding affinities, and the experimental methodologies used for their determination. Visualizations of key biological pathways and experimental workflows are included to facilitate a comprehensive understanding of ANT431's mechanism of action and characterization.
Core Concepts: Targeting Antibiotic Resistance
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant global health threat. This resistance is often mediated by carbapenemase enzymes, which inactivate carbapenem antibiotics. Metallo-β-lactamases (MBLs) are a critical class of these enzymes, utilizing zinc ions for their catalytic activity. ANT431 has emerged as a promising inhibitor of MBLs, capable of restoring the efficacy of carbapenem antibiotics such as meropenem against MBL-producing bacteria.[1][2]
Target Enzymes and Binding Affinity of ANT431
ANT431 demonstrates potent inhibitory activity against several clinically relevant MBLs. Its binding affinity, represented by the inhibition constant (Ki), varies across different MBLs. The compound acts as a competitive inhibitor, directly competing with the substrate for the enzyme's active site.[1]
Table 1: Binding Affinity of ANT431 for Target Metallo-β-Lactamases
| Target Enzyme | Enzyme Class | ANT431 Ki (Inhibition Constant) |
| NDM-1 | B1 MBL | 290 nM[1] |
| VIM-2 | B1 MBL | 195 nM[1] |
| VIM-1 | B1 MBL | 14.6 µM[1] |
| IMP-1 | B1 MBL | 4.15 µM[1] |
Selectivity Profile
A crucial aspect of any therapeutic inhibitor is its selectivity for the intended target over host enzymes. ANT431 exhibits a favorable selectivity profile, showing no measurable inhibition of key human metalloenzymes at concentrations up to 200 µM.[1] This indicates a specific mechanism of action against bacterial MBLs without broad metalloenzyme inactivation.[1]
Table 2: Selectivity of ANT431 against Human Metalloenzymes
| Human Enzyme | Function | ANT431 Inhibition |
| Angiotensin-Converting Enzyme (ACE) | Blood pressure regulation | No measurable inhibition at 200 µM[1] |
| Glyoxalase II (GLY2) | Closest human homologue to MBLs | No measurable inhibition at 200 µM[1] |
Experimental Protocols
The following sections detail the methodologies for determining the binding affinity and selectivity of ANT431.
Protocol 1: Determination of Inhibition Constant (Ki) for MBLs
This protocol outlines a general procedure for determining the Ki of ANT431 against MBLs like NDM-1 and VIM-2 using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin or imipenem.
1. Materials and Reagents:
- Purified recombinant MBL enzyme (e.g., NDM-1, VIM-2)
- ANT431 stock solution (in DMSO)
- Substrate stock solution (e.g., Nitrocefin, Imipenem in appropriate buffer)
- Assay Buffer: 50 mM HEPES, pH 7.2, supplemented with 10 µM ZnSO₄, 50 µg/mL Bovine Serum Albumin (BSA), and 0.01% Triton X-100.[3]
- 96-well microtiter plates
- Spectrophotometer capable of kinetic measurements
2. Enzyme Inhibition Assay: a. Prepare serial dilutions of ANT431 in the assay buffer. b. In a 96-well plate, add a fixed concentration of the MBL enzyme to each well. c. Add the varying concentrations of ANT431 to the wells and incubate for a pre-determined time (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[4] d. Initiate the enzymatic reaction by adding a specific concentration of the substrate (e.g., nitrocefin to a final concentration of 60 µM).[4] e. Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin hydrolysis).[4]
3. Data Analysis (Dixon Plot): a. The initial reaction velocities (v) are determined from the linear phase of the absorbance curves. b. To determine the inhibition constant (Ki), the data is analyzed using a Dixon plot. This involves plotting the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at multiple fixed substrate concentrations. c. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.
Protocol 2: Selectivity Assay against Human Metalloenzymes
This protocol describes a general method to assess the inhibitory activity of ANT431 against human metalloenzymes like ACE and GLY2.
1. Materials and Reagents:
- Purified human enzyme (e.g., ACE, GLY2)
- ANT431 stock solution
- Specific substrate for the human enzyme
- Appropriate assay buffer for the specific enzyme
- Detection system (e.g., spectrophotometer, fluorometer)
2. Inhibition Assay: a. The assay is performed in a similar manner to the MBL inhibition assay, with appropriate modifications for the specific human enzyme and its substrate. b. A high concentration of ANT431 (e.g., up to 200 µM) is incubated with the human enzyme.[1] c. The reaction is initiated by the addition of the substrate. d. Enzyme activity is measured and compared to a control without the inhibitor.
3. Data Analysis: a. The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of ANT431. b. "No measurable inhibition" indicates that the enzyme activity is not significantly reduced even at the highest concentration of ANT431 tested.
Visualizations
Signaling Pathway: Mechanism of β-Lactam Resistance and Inhibition
The following diagram illustrates the mechanism by which metallo-β-lactamases confer resistance to β-lactam antibiotics and how inhibitors like ANT431 counteract this process.
Caption: MBL-mediated antibiotic resistance and its inhibition by ANT431.
Experimental Workflow: Determination of Binding Affinity (Ki)
The diagram below outlines the key steps involved in determining the inhibition constant (Ki) of ANT431.
Caption: Workflow for the determination of the inhibition constant (Ki).
Logical Relationship: Competitive Inhibition
This diagram illustrates the principle of competitive inhibition, where ANT431 and the natural substrate compete for the active site of the metallo-β-lactamase.
Caption: Competitive inhibition of MBL by ANT431.
References
- 1. Inhibitors of VIM-2 by Screening Pharmacogically Active and Click-Chemistry Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition of New Delhi Metallo-β-Lactamase 1 (NDM-1) Producing Escherichia coli IR-6 by Selected Plant Extracts and Their Synergistic Actions with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Carbapenem Resistance: A Technical Guide to the Metallo-β-Lactamase Inhibitor ANT431
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health, largely driven by the production of carbapenemase enzymes that inactivate carbapenem antibiotics.[1][2] Among these, metallo-β-lactamases (MBLs) are particularly concerning due to their broad-spectrum hydrolytic activity against almost all β-lactam antibiotics.[3] This technical guide provides an in-depth overview of ANT431, a novel, potent inhibitor of MBLs, and its potential to restore the efficacy of carbapenems against resistant bacterial strains.
The Challenge of Metallo-β-Lactamases
MBLs, such as NDM-1, VIM, and IMP types, utilize zinc ions in their active site to hydrolyze the β-lactam ring of carbapenems, rendering them ineffective.[1][4] Unlike serine-β-lactamases, which are targeted by existing inhibitors like clavulanic acid and avibactam, there are currently no approved MBL inhibitors for clinical use, representing a critical unmet medical need.[2][3] The development of MBL inhibitors is therefore a key strategy in combating the growing crisis of antibiotic resistance.
ANT431: Mechanism of Action
ANT431 is a pyridine-2-carboxylic acid derivative that acts as a competitive inhibitor of MBLs.[4] It is designed to bind to the active site of the MBL enzyme, preventing the hydrolysis of carbapenem antibiotics like meropenem (MEM).[1] This inhibition restores the antibacterial activity of the carbapenem against MBL-producing bacteria. The mechanism of action is specific to MBLs, with no significant inhibition of human metalloenzymes, indicating a favorable selectivity profile.[1]
Quantitative Efficacy Data
The efficacy of ANT431 has been demonstrated through in vitro enzyme inhibition assays, antimicrobial susceptibility testing, and in vivo animal models.
Table 1: Inhibition of Metallo-β-Lactamases by ANT431
| Enzyme | Inhibition Constant (Ki) in µM |
| VIM-1 | 14.6 µM |
| IMP-1 | 4.15 µM |
| Data from Dixon analysis of MBL inhibition.[1] |
Table 2: Potentiation of Meropenem (MEM) Activity against MBL-producing E. coli
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem + ANT431 (8 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| NDM-1-positive E. coli IR3 | 32 | 4 | 8 |
| Data from in vivo murine thigh infection model.[1] |
Table 3: In Vivo Efficacy of ANT431 in a Murine Thigh Infection Model
| Treatment Group | Bacterial Load (log10 CFU/thigh) at 9 hours |
| Vehicle Control | ~7.5 |
| Meropenem (MEM) alone | ~7.5 |
| ANT431 alone | ~7.5 |
| Meropenem + ANT431 | ~4.5 |
| Data against an NDM-1-positive clinical isolate of E. coli.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of ANT431.
Enzyme Inhibition Assays
The inhibitory activity of ANT431 against purified MBLs was determined using spectrophotometric assays.
Methodology:
-
Reagents: Purified MBL enzymes (NDM-1, VIM-1, VIM-2, or IMP-1), meropenem as the substrate, ANT431, and 50 mM HEPES buffer (pH 7.5) were used.[1]
-
Assay: Initial rates of meropenem hydrolysis by the MBL enzyme were measured in the presence of varying concentrations of ANT431.[1] The change in absorbance was monitored spectrophotometrically.[1]
-
Analysis: The data was analyzed using a Dixon plot to determine the inhibition constant (Ki) and the mode of inhibition.[1] For VIM-1, inhibitor concentrations ranged from 10 to 50 µM, and meropenem concentrations were varied (40, 90, 130, and 800 µM).[1]
Antimicrobial Susceptibility Testing
The ability of ANT431 to potentiate the activity of meropenem was assessed against a panel of MBL-producing clinical isolates.
Methodology:
-
Bacterial Strains: A panel of 94 MBL-positive Enterobacteriaceae clinical isolates was used.[1] These included Citrobacter freundii, Enterobacter cloacae, E. coli, and K. pneumoniae.[1]
-
MIC Determination: Minimum Inhibitory Concentrations (MICs) were determined by broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Testing Conditions: The MIC of meropenem was determined in the absence and presence of fixed concentrations of ANT431 (e.g., 10 and 30 µg/ml).[1]
In Vivo Murine Thigh Infection Model
The in vivo efficacy of the meropenem-ANT431 combination was evaluated in a murine thigh infection model.
Methodology:
-
Animal Model: A neutropenic murine thigh infection model was used.[1]
-
Infection: Mice were infected with an NDM-1-positive clinical isolate of E. coli.[1]
-
Treatment: Treatment groups included vehicle control, meropenem alone, ANT431 alone, and the combination of meropenem and ANT431.[1] Dosing was administered intravenously over a 9-hour period.[1]
-
Outcome Measurement: At the end of the treatment period, the bacterial load in the thigh tissue was quantified by counting colony-forming units (CFU).[1]
Selectivity and Preclinical Profile
A critical aspect of any new therapeutic agent is its selectivity and safety profile. ANT431 has demonstrated promising characteristics in preclinical evaluations.
-
Selectivity: ANT431 showed no measurable inhibition of human angiotensin-converting enzyme (ACE) or glyoxalase II (the closest human homologue to MBLs) at concentrations up to 200 µM.[1] This indicates good selectivity for bacterial MBLs over mammalian metalloenzymes.[1]
-
Cytotoxicity: No cytotoxicity was observed against the HepG2 human cell line at concentrations up to 100 µM.[1]
-
Physicochemical Properties: ANT431 is a low-molecular-weight compound with high solubility and good stability.[1]
Conclusion and Future Outlook
ANT431 has demonstrated significant potential as a metallo-β-lactamase inhibitor capable of restoring the activity of carbapenems against resistant Gram-negative bacteria. Its competitive mechanism of action, potentiation of meropenem activity in vitro and in vivo, and favorable preclinical safety profile make it a strong candidate for further development. While the current clinical development status of ANT431 is not publicly available, the data presented underscores the viability of this therapeutic approach. The development of MBL inhibitors like ANT431 is a crucial step forward in addressing the global challenge of antimicrobial resistance and ensuring the continued efficacy of our last-line antibiotics.
References
- 1. Antabio announces achievement of milestone in the development of its metallo-carbapenemase inhibitor in collaboration with the Wellcome Trust - Antabio [antabio.com]
- 2. antabio.com [antabio.com]
- 3. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labiotech.eu [labiotech.eu]
ANT431: A Novel Metallo-β-Lactamase Inhibitor for Combating NDM-1 Producing Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) expressing New Delhi metallo-β-lactamase-1 (NDM-1) represents a significant threat to public health. NDM-1 confers resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections. The development of inhibitors that can neutralize NDM-1 and restore the efficacy of existing antibiotics is a critical area of research. This technical guide focuses on ANT431, a novel metallo-β-lactamase (MBL) inhibitor, and its effect on NDM-1 producing bacteria.
ANT431: Chemical and Physicochemical Properties
ANT431 is a novel, highly water-soluble metallo-β-lactamase (MBL) inhibitor.[1] Its discovery provides a promising starting point for the development of a first-in-class MBL inhibitor-carbapenem combination therapy.[2][3] ANT431 is a derivative of pyridine-2-carboxylic acid and functions by specifically inhibiting MBL enzymes.[2] It exhibits favorable drug-like properties, including a low molecular weight, simple synthesis, high solubility, and good stability.[2]
Mechanism of Action and In Vitro Efficacy
ANT431 acts as a potent inhibitor of the NDM-1 enzyme.[2][4] It functions by directly binding to the active site of the MBL, thereby preventing the hydrolysis of carbapenem antibiotics.[2][5] This inhibitory action restores the antibacterial activity of carbapenems against NDM-1 producing strains.
Quantitative Data on ANT431 Efficacy
The following tables summarize the in vitro efficacy of ANT431 against NDM-1 and other metallo-β-lactamases, as well as its ability to potentiate the activity of meropenem.
| Enzyme | Inhibition Constant (Ki) | Reference |
| NDM-1 | 290 nM | [2][4] |
| VIM-1 | 14.6 µM | [4] |
| VIM-2 | 195 nM | [2][4] |
| IMP-1 | 4.15 µM | [4] |
Table 1: Inhibitory Activity of ANT431 against Purified Metallo-β-Lactamases.
| Bacterial Strain | Meropenem MIC (µg/mL) | Meropenem MIC + ANT431 (30 µg/mL) (µg/mL) | Fold Decrease in MIC | Reference |
| E. coli expressing NDM-1 | >128 | 1 | 128 | [2] |
| E. coli expressing VIM-1 | 64 | 8 | 8 | [2] |
| E. coli expressing VIM-2 | 128 | 2 | 64 | [2] |
| E. coli expressing IMP-1 | 32 | 16 | 2 | [2] |
Table 2: Potentiation of Meropenem (MEM) Activity by ANT431 against E. coli Expressing MBLs.
ANT431 has demonstrated the ability to potentiate meropenem activity against a range of clinical isolates carrying various NDM variants, including NDM-1, -4, -5, -6, and -7.[2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of meropenem in the presence and absence of ANT431 is determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]
Protocol:
-
Prepare a series of twofold dilutions of meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
For potentiation assays, add a fixed concentration of ANT431 (e.g., 30 µg/mL) to each well containing the meropenem dilutions.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 105 CFU/mL).
-
Incubate the microdilution plates at 37°C for 16-20 hours.
-
The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.
Enzyme Inhibition Assay
The inhibitory activity of ANT431 against purified NDM-1 enzyme is assessed using a spectrophotometric assay with nitrocefin as the substrate.
Protocol:
-
Purify the NDM-1 enzyme.
-
In a microplate, incubate the purified NDM-1 enzyme with various concentrations of ANT431 in a suitable buffer.
-
Initiate the reaction by adding a solution of nitrocefin.
-
Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time.
-
Calculate the initial velocity of the reaction at each inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
In Vivo Efficacy
The in vivo efficacy of ANT431 in combination with meropenem has been evaluated in a murine thigh infection model using an NDM-1-positive clinical isolate of E. coli.[2]
Murine Thigh Infection Model
Protocol:
-
Induce neutropenia in mice through the administration of cyclophosphamide.
-
Inoculate the thigh muscle of the mice with a standardized suspension of an NDM-1 producing E. coli strain.
-
Administer meropenem alone or in combination with ANT431 subcutaneously at specified time points post-infection.
-
At a predetermined endpoint (e.g., 9 hours post-infection), euthanize the mice and homogenize the thigh tissue.
-
Determine the bacterial load in the thigh homogenates by plating serial dilutions on appropriate agar plates and counting the colony-forming units (CFU).
-
Assess the efficacy of the treatment by comparing the reduction in bacterial load between the different treatment groups.
In this model, the combination of ANT431 and meropenem demonstrated a significant reduction in bacterial burden compared to meropenem alone, restoring the efficacy of the carbapenem antibiotic.[2]
Visualizations
Caption: Experimental workflow for evaluating ANT431's efficacy.
Caption: Mechanism of ANT431 action against NDM-1.
Conclusion
ANT431 is a promising novel metallo-β-lactamase inhibitor with potent activity against NDM-1. Its ability to restore the efficacy of meropenem against NDM-1 producing bacteria, demonstrated in both in vitro and in vivo models, highlights its potential as a valuable component of a future combination therapy. Further optimization of this chemical series could lead to the development of a first-in-class MBL inhibitor to address the urgent medical need posed by carbapenem-resistant Enterobacteriaceae.
References
- 1. ANT431 sodium|ANT 431;ANT-431 [dcchemicals.com]
- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANT431|ANT 431;ANT-431 [dcchemicals.com]
- 5. Novel metallo-β-lactamases inhibitors restore the susceptibility of carbapenems to New Delhi metallo-lactamase-1 (NDM-1)-harbouring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Spectrum of Activity for ANT431: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectrum of activity for ANT431, a novel metallo-β-lactamase (MBL) inhibitor. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide will cover the mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for the key studies conducted on ANT431.
Introduction
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. A primary mechanism of resistance is the production of carbapenemases, including metallo-β-lactamases (MBLs) like NDM-1, VIM, and IMP. ANT431 has been identified as a potent inhibitor of several clinically relevant MBLs, demonstrating the ability to restore the efficacy of carbapenem antibiotics such as meropenem.
Mechanism of Action
ANT431 functions as a competitive inhibitor of class B metallo-β-lactamases.[1] It targets the active site of these enzymes, preventing the hydrolysis of carbapenem antibiotics. Kinetic analyses have demonstrated its inhibitory activity against key MBLs, including NDM-1, VIM-1, VIM-2, and IMP-1.[1]
In Vitro Activity
The in vitro efficacy of ANT431 has been evaluated through enzyme inhibition assays and antimicrobial susceptibility testing.
Enzyme Inhibition
Kinetic studies have quantified the inhibitory potency of ANT431 against various MBLs. The inhibitor constant (Ki) values, which indicate the concentration required to produce half-maximum inhibition, are summarized below.
| Enzyme | Ki (nM) |
| NDM-1 | 290 |
| VIM-2 | 195 |
| VIM-1 | 14,600 |
| IMP-1 | 4,150 |
| Table 1: Inhibitory Activity of ANT431 against Purified MBL Enzymes. [1] |
Antimicrobial Susceptibility Testing
The ability of ANT431 to potentiate the activity of meropenem was assessed against a panel of MBL-producing bacterial strains. Minimum Inhibitory Concentration (MIC) values for meropenem were determined in the presence and absence of a fixed concentration of ANT431.
| Bacterial Strain | MBL Expressed | Meropenem MIC (μg/mL) | Meropenem + ANT431 (30 μg/mL) MIC (μg/mL) | Fold Decrease in MIC |
| E. coli BL21(DE3) | NDM-1 | 128 | 1 | 128 |
| E. coli BL21(DE3) | VIM-2 | 32 | 0.5 | 64 |
| E. coli BL21(DE3) | VIM-1 | 32 | 32 | 0 |
| E. coli BL21(DE3) | IMP-1 | 16 | 16 | 0 |
| Table 2: Potentiation of Meropenem Activity by ANT431 against Isogenic E. coli Strains. [1] |
Furthermore, the combination of meropenem and ANT431 was tested against a panel of 94 NDM- and VIM-producing clinical isolates. The addition of 30 μg/mL of ANT431 resulted in a reduction of the meropenem MIC to susceptible levels (≤2 μg/mL) in 72% of the MBL-positive isolates.[1]
In Vivo Efficacy
The in vivo activity of the meropenem-ANT431 combination was evaluated in a murine thigh infection model using an NDM-1-producing E. coli strain.
| Treatment Group | Bacterial Load (log10 CFU/thigh) at 24h |
| Vehicle Control | 8.5 |
| Meropenem (100 mg/kg) | 8.2 |
| ANT431 (50 mg/kg) | 8.4 |
| Meropenem (100 mg/kg) + ANT431 (50 mg/kg) | 5.1 |
| Table 3: In Vivo Efficacy of Meropenem and ANT431 Combination in a Murine Thigh Infection Model. |
Experimental Protocols
Enzyme Inhibition Assays
Protocol:
-
Enzyme Purification: Recombinant MBLs (NDM-1, VIM-1, VIM-2, and IMP-1) were expressed in E. coli and purified to homogeneity.
-
Assay Conditions: The inhibitory activity of ANT431 was determined by measuring the initial rates of imipenem hydrolysis at 30°C in a spectrophotometer at a wavelength of 297 nm.
-
Kinetic Analysis: Dixon plots were used to determine the inhibitor constants (Ki). This involves measuring the initial reaction velocity at various substrate and inhibitor concentrations.[1]
Antimicrobial Susceptibility Testing
Protocol:
-
Method: The broth microdilution method was used according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strains: Both isogenic E. coli strains expressing specific MBLs and a panel of 94 clinical isolates of MBL-producing Enterobacteriaceae were tested.
-
Test Conditions: MICs of meropenem were determined in the absence and presence of fixed concentrations of ANT431 (10 and 30 μg/mL). Plates were incubated at 37°C for 18-24 hours before reading.[1]
Murine Thigh Infection Model
Protocol:
-
Animal Model: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were infected in the thigh muscle with an NDM-1-producing E. coli strain.
-
Treatment: Two hours post-infection, treatment was initiated with subcutaneous administration of meropenem (100 mg/kg), ANT431 (50 mg/kg), the combination, or a vehicle control.
-
Efficacy Endpoint: At 24 hours post-infection, mice were euthanized, and the thigh tissue was homogenized to determine the bacterial load (CFU/thigh).
Conclusion
ANT431 is a promising novel metallo-β-lactamase inhibitor with potent in vitro activity against key MBLs, particularly NDM-1 and VIM-2. It effectively restores the in vitro and in vivo efficacy of meropenem against MBL-producing Enterobacteriaceae. While ANT431 itself is a prototype molecule, it represents a significant step forward in the development of new therapeutic options to combat the growing threat of carbapenem-resistant infections. Further optimization of this chemical series may lead to the development of a clinical candidate.
References
Methodological & Application
Application Notes and Protocols for the Combined Use of ANT431 and Meropenem
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health. A primary mechanism of resistance is the production of metallo-β-lactamases (MBLs), enzymes that hydrolyze carbapenem antibiotics like meropenem, rendering them ineffective. ANT431 is a novel MBL inhibitor that, when used in combination with meropenem, has been shown to restore its activity against MBL-producing CRE. These application notes provide detailed protocols for researchers to evaluate the synergistic potential of ANT431 and meropenem in both in vitro and in vivo settings.
Mechanism of Action
Meropenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This inhibition disrupts peptidoglycan synthesis, leading to bacterial cell death. However, in resistant bacteria, MBLs, which are zinc-dependent enzymes, hydrolyze the β-lactam ring of meropenem, inactivating the antibiotic before it can reach its PBP target. ANT431 functions as a competitive inhibitor of MBLs. By binding to the MBL active site, it prevents the hydrolysis of meropenem, thereby restoring its antibacterial efficacy.
Data Presentation
The combination of ANT431 with meropenem significantly reduces the Minimum Inhibitory Concentration (MIC) of meropenem against a wide range of MBL-producing Enterobacteriaceae.
Table 1: Meropenem MIC Distribution Against MBL-Producing Enterobacteriaceae With and Without ANT431[1]
| Meropenem MIC (µg/mL) | Meropenem Alone | Meropenem + 10 µg/mL ANT431 | Meropenem + 30 µg/mL ANT431 |
| MIC50 | 64 | 4 | 1 |
| MIC90 | >128 | 32 | 8 |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively, for a panel of 94 MBL-producing clinical isolates.
Table 2: Potentiation of Meropenem Activity by ANT431 Against Engineered E. coli Strains Expressing Different MBLs[1]
| E. coli Strain Expressing | Meropenem MIC (µg/mL) | Meropenem + 30 µg/mL ANT431 MIC (µg/mL) | Fold Decrease in MIC |
| NDM-1 | 64 | 0.5 | 128 |
| VIM-1 | 32 | 32 | 1 |
| VIM-2 | 16 | 0.25 | 64 |
| IMP-1 | 8 | 4 | 2 |
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines the checkerboard method to determine the synergy between ANT431 and meropenem.
Materials:
-
Meropenem powder
-
ANT431 powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MBL-producing bacterial isolate
-
0.5 McFarland turbidity standard
-
Sterile tubes and pipettes
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of meropenem at a concentration of 1280 µg/mL in sterile deionized water.
-
Prepare a stock solution of ANT431 at a concentration of 320 µg/mL in sterile deionized water.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
In the first column, add an additional 50 µL of the meropenem stock solution to the top well (row A). Perform serial 2-fold dilutions down the column by transferring 50 µL from each well to the one below it.
-
Similarly, in the top row, add an additional 50 µL of the ANT431 stock solution to the first well (column 1). Perform serial 2-fold dilutions across the row.
-
This will create a gradient of meropenem concentrations vertically and ANT431 concentrations horizontally.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, suspend the bacterial isolate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpreting Results:
-
The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
Determine the MIC of meropenem alone (from the column with no ANT431) and ANT431 alone (from the row with no meropenem).
-
For each well showing no growth, the combination MICs are the concentrations of meropenem and ANT431 in that well.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each well with no growth using the following formula: FIC Index = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of ANT431 in combination / MIC of ANT431 alone)
-
The interaction is defined as:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
This protocol describes a standardized model to assess the in vivo efficacy of the meropenem-ANT431 combination.
Materials:
-
Female ICR (or similar strain) mice (6-8 weeks old)
-
Cyclophosphamide
-
MBL-producing bacterial isolate (e.g., E. coli expressing NDM-1)
-
Meropenem for injection
-
ANT431 for injection
-
Sterile saline
-
Tissue homogenizer
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This will induce neutropenia (<100 neutrophils/mm3).
-
-
Infection:
-
Culture the bacterial strain to mid-log phase and dilute in sterile saline to a concentration of approximately 107 CFU/mL.
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one or both hind limbs.
-
-
Treatment:
-
Two hours post-infection, begin treatment.
-
Administer meropenem and ANT431 (alone and in combination) subcutaneously or intravenously at predetermined doses and schedules. A typical dosing schedule for meropenem in mice is every 2 hours due to its short half-life.
-
Include a vehicle control group (e.g., saline).
-
-
Endpoint Analysis:
-
At 24 hours post-infection, euthanize the mice.
-
Aseptically remove the thighs and homogenize them in a known volume of sterile saline.
-
Perform serial dilutions of the thigh homogenates and plate them on TSA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFUs).
-
Calculate the bacterial load per thigh (log10 CFU/thigh).
-
-
Data Analysis:
-
Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.
-
A statistically significant reduction in the bacterial load in the combination therapy group compared to the monotherapy groups indicates in vivo synergy.
-
Conclusion
The combination of ANT431 and meropenem presents a promising strategy to combat infections caused by MBL-producing CRE. The protocols provided herein offer standardized methods for the preclinical evaluation of this combination therapy. Researchers are encouraged to adapt these protocols to their specific bacterial strains and research questions while adhering to appropriate laboratory safety and animal welfare guidelines.
Application Notes and Protocols for ANT431: In Vitro Evaluation
Introduction
ANT431 is a novel, selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, demonstrating potent anti-proliferative effects in various cancer cell lines. This document provides detailed protocols for in vitro studies designed to characterize the efficacy and mechanism of action of ANT431. The following sections outline procedures for assessing cell viability, quantifying apoptosis, and analyzing key protein modulations within the PI3K/AKT/mTOR signaling cascade.
Hypothetical Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition
ANT431 is hypothesized to selectively bind to the p110α subunit of PI3K, inhibiting its kinase activity. This action prevents the phosphorylation of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of AKT and mTOR, key downstream effectors that promote cell growth, proliferation, and survival.
Designing In Vivo Experiments with ANT431: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT431 is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to carbapenem antibiotics in Gram-negative bacteria. Infections caused by carbapenem-resistant Enterobacteriaceae (CRE) are a major global health threat, and MBLs, such as New Delhi metallo-β-lactamase-1 (NDM-1), are key drivers of this resistance. ANT431 is designed for co-administration with a carbapenem antibiotic, such as meropenem, to restore its efficacy against MBL-producing CRE.[1][2] This document provides detailed application notes and protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy and pharmacokinetics of ANT431 in combination with meropenem.
Mechanism of Action
ANT431 functions as a competitive inhibitor of MBLs.[1] By binding to the active site of the MBL enzyme, ANT431 prevents the hydrolysis of the β-lactam ring of carbapenem antibiotics. This restores the antibacterial activity of the carbapenem, allowing it to effectively inhibit bacterial cell wall synthesis and leading to bacterial cell death.[1][3] ANT431 has demonstrated good selectivity for bacterial MBLs over mammalian metalloenzymes.[1]
References
Application Notes and Protocols for Dual Bcl-2/Bcl-xL Inhibitors in Murine Models
A Note on Compound Identification: Initial searches for "ANT431" indicate its identity as a metallo-β-lactamase inhibitor.[1][2][3][4][5] The following application notes and protocols are provided for representative dual B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) inhibitors, such as Navitoclax (ABT-263), Pelcitoclax (APG-1252), and AZD0466, which are commonly used in preclinical murine models and align with the core requirements of the user's request for this class of compounds.
These guidelines are intended for researchers, scientists, and drug development professionals working with murine models to evaluate the efficacy and mechanism of action of dual Bcl-2/Bcl-xL inhibitors.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a hallmark of many cancers, contributing to tumor initiation, progression, and resistance to therapy.[6] Dual inhibitors that target both Bcl-2 and Bcl-xL can restore the natural process of programmed cell death in cancer cells.[6] This document provides detailed protocols for the dosage and administration of these inhibitors in murine models, along with methodologies for key efficacy studies.
Mechanism of Action: Restoring Apoptosis
Dual Bcl-2/Bcl-xL inhibitors function as BH3 mimetics. They bind to the BH3 domain-binding groove of anti-apoptotic Bcl-2 and Bcl-xL proteins with high affinity.[7] This competitive binding displaces pro-apoptotic "effector" proteins like Bax and Bak. Once liberated, Bax and Bak can oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade that culminates in the execution of apoptosis.[7][8]
References
- 1. Products | DC Chemicals [dcchemicals.com]
- 2. Other Targets | DC Chemicals [dcchemicals.com]
- 3. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dokumen.pub [dokumen.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual inhibition of Bcl-2 and Bcl-xL strikingly enhances PI3K inhibition-induced apoptosis in human myeloid leukemia cells through a GSK3- and Bim-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays to Determine ANT431 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT431 is a novel metallo-β-lactamase (MBL) inhibitor developed to combat antibiotic resistance in carbapenem-resistant Enterobacteriaceae (CRE).[1][2] MBLs are enzymes produced by bacteria that hydrolyze and inactivate carbapenem antibiotics, a class of β-lactam antibiotics often used as a last resort for treating severe bacterial infections.[1][2][3][4][5] ANT431 acts by inhibiting MBLs, thereby protecting carbapenem antibiotics from degradation and restoring their efficacy against resistant bacterial strains.[1][2] Notably, ANT431 has demonstrated potent inhibitory activity against New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase (VIM-2).[1] Preclinical data has shown that ANT431 is selective for bacterial MBLs with no significant inhibition of mammalian metalloenzymes and no cytotoxicity observed at concentrations up to 100 μM in HepG2 human cells.[1]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of ANT431 in combination with a carbapenem antibiotic, such as meropenem (MEM). The described assays are fundamental for determining the potentiation of antibiotic activity, assessing the impact on bacterial growth, and confirming the safety profile in mammalian cells.
Mechanism of Action of ANT431
ANT431 functions as a competitive inhibitor of metallo-β-lactamase enzymes. In carbapenem-resistant bacteria, MBLs are located in the periplasmic space where they intercept and hydrolyze β-lactam antibiotics that have penetrated the bacterial outer membrane. This enzymatic degradation renders the antibiotic ineffective before it can reach its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. ANT431 is designed to also enter the periplasmic space and bind to the active site of MBLs, preventing them from hydrolyzing carbapenem antibiotics. This allows the carbapenem to remain intact and inhibit the PBPs, leading to bacterial cell death.
Data Presentation
Table 1: In Vitro Efficacy of Meropenem in Combination with ANT431 against Carbapenemase-Producing Enterobacteriaceae
| Bacterial Strain | Carbapenemase Gene | Meropenem MIC (μg/mL) | Meropenem + ANT431 (8 μg/mL) MIC (μg/mL) | MIC Fold Reduction |
| E. coli NDM-1 | blaNDM-1 | 32 | 0.25 | 128 |
| K. pneumoniae NDM-4 | blaNDM-4 | 64 | 0.5 | 128 |
| K. pneumoniae VIM-1 | blaVIM-1 | 16 | 4 | 4 |
| E. cloacae VIM-2 | blaVIM-2 | 32 | 0.5 | 64 |
| K. pneumoniae KPC-2 | blaKPC-2 | 16 | 16 | 1 |
| E. coli (ATCC 25922) | None | 0.03 | 0.03 | 1 |
This table presents example data for illustrative purposes.
Table 2: Cytotoxicity of ANT431 on a Human Cell Line
| Compound | Concentration (μM) | Cell Viability (%) (Mean ± SD) |
| Untreated Control | 0 | 100 ± 4.2 |
| ANT431 | 10 | 98.7 ± 5.1 |
| ANT431 | 50 | 97.2 ± 4.8 |
| ANT431 | 100 | 95.5 ± 6.3 |
| Doxorubicin (Positive Control) | 10 | 15.3 ± 2.9 |
This table presents example data for illustrative purposes. Cell line: HepG2.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. The checkerboard format is used to assess the synergistic effect of ANT431 and meropenem.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem (MEM) stock solution
-
ANT431 stock solution
-
Bacterial strains (e.g., NDM-1 producing E. coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). d. Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
Plate Preparation (Checkerboard Assay): a. Prepare two sets of 96-well plates: one for meropenem alone and one for the combination of meropenem and ANT431. b. For the meropenem-only plate, perform a 2-fold serial dilution of meropenem in CAMHB across the plate. c. For the combination plate, first, add ANT431 to each well at a fixed concentration (e.g., 8 μg/mL). Then, perform a 2-fold serial dilution of meropenem across the plate. d. Include a growth control (no antibiotic or inhibitor) and a sterility control (no bacteria) on each plate.
-
Inoculation: a. Inoculate each well (except the sterility control) with the prepared bacterial inoculum. The final volume in each well should be 100 μL.
-
Incubation: a. Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Data Analysis: a. Compare the MIC of meropenem alone to the MIC of meropenem in the presence of ANT431 to determine the fold reduction. b. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify synergy: FICI = (MIC of MEM in combination / MIC of MEM alone) + (Concentration of ANT431 in combination / MIC of ANT431 alone). A FICI of ≤ 0.5 is considered synergistic.[6][7][8]
Protocol 2: Bacterial Growth Curve Assay
This assay monitors the effect of ANT431 and meropenem on bacterial growth kinetics over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Meropenem and ANT431 stock solutions
-
Overnight culture of the test bacterium
-
Shaking incubator (37°C)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: a. Prepare an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture into fresh CAMHB to an OD600 of approximately 0.05-0.1.
-
Treatment Groups: a. Prepare culture tubes or flasks for each condition: i. Growth control (no treatment) ii. Meropenem alone (at a sub-inhibitory concentration) iii. ANT431 alone (at the concentration used for potentiation) iv. Meropenem + ANT431
-
Incubation and Measurement: a. Incubate the cultures at 37°C with shaking. b. At regular time intervals (e.g., every 60 minutes for 8-24 hours), withdraw a sample from each culture and measure the OD600.[9][10][11]
-
Data Analysis: a. Plot the OD600 values against time for each condition to generate growth curves. b. Compare the growth curves to assess the impact of the combination treatment on the lag, exponential, and stationary phases of bacterial growth.
Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential toxicity of ANT431 to mammalian cells.[5][12][13]
Materials:
-
Human cell line (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
ANT431 stock solution
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the mammalian cells in a 96-well plate at an appropriate density (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of ANT431 in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of ANT431. c. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control. d. Incubate the plate for 24-48 hours.
-
MTT Addition and Incubation: a. Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently shake the plate to ensure complete dissolution. c. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of ANT431 compared to the untreated control. b. Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.
Protocol 4: Metallo-β-Lactamase Activity Assay
This biochemical assay directly measures the inhibitory effect of ANT431 on MBL activity using bacterial cell lysates and a chromogenic substrate, nitrocefin.
Materials:
-
Culture of MBL-producing bacteria
-
Lysis buffer (e.g., PBS with lysozyme and DNase)
-
Sonication equipment
-
Centrifuge
-
Nitrocefin stock solution
-
ANT431 stock solution
-
96-well plate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Preparation of Bacterial Lysate: a. Grow a culture of MBL-producing bacteria to the mid-log phase. b. Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the periplasmic and cytoplasmic proteins, including MBLs.
-
Assay Setup: a. In a 96-well plate, add the bacterial lysate to each well. b. Add serial dilutions of ANT431 to the wells. Include a control with no inhibitor. c. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Enzymatic Reaction and Measurement: a. Prepare a working solution of nitrocefin in an appropriate buffer (e.g., PBS). b. To initiate the reaction, add the nitrocefin solution to each well. c. Immediately place the plate in a microplate reader and measure the change in absorbance at 482-490 nm over time.[1][4][14] The hydrolysis of the yellow nitrocefin results in a red product.[1][14]
-
Data Analysis: a. Determine the initial reaction velocity (rate of absorbance change) for each concentration of ANT431. b. Calculate the percentage of MBL inhibition for each concentration relative to the no-inhibitor control. c. Plot the percent inhibition against the ANT431 concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
References
- 1. toku-e.com [toku-e.com]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. assaygenie.com [assaygenie.com]
- 4. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. microbenotes.com [microbenotes.com]
- 10. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for ANT431
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT431 is a novel, potent, and specific inhibitor of metallo-β-lactamases (MBLs), a class of enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, in Gram-negative bacteria. By inhibiting MBLs, ANT431 can restore the efficacy of antibiotics like meropenem against multidrug-resistant bacterial strains.[1] These application notes provide essential guidelines for the handling, storage, and use of ANT431 in a laboratory setting, along with detailed protocols for key in vitro and in vivo experiments.
Physicochemical Properties and Handling
ANT431 is a highly water-soluble compound with good stability, making it suitable for various experimental applications.[1]
Storage and Stability:
| Form | Storage Condition | Stability |
| Solid | Room temperature | Stable |
| Solution | Refer to Certificate of Analysis for specific recommendations | Varies with solvent and storage conditions |
Solution Preparation:
The sodium salt of ANT431 has a high solubility of 30 mg/mL in phosphate-buffered saline (PBS) at pH 7.4.[1] For experimental use, it is recommended to prepare fresh solutions or store aliquots at -20°C or -80°C to minimize degradation. The specific solvent and storage conditions should be validated for long-term stability if required.
Safety Precautions:
While specific safety data for ANT431 is not extensively published, general laboratory safety precautions should be followed. Studies have shown no cytotoxicity of ANT431 up to 100 μM against the HepG2 human cell line.[1] However, as with any chemical compound, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling the compound. Work in a well-ventilated area. In case of contact with eyes or skin, rinse thoroughly with water.
Mechanism of Action
ANT431 functions as a competitive inhibitor of metallo-β-lactamases.[1] It binds to the active site of the MBL enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics like meropenem. This allows the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis. ANT431 has demonstrated good selectivity for bacterial MBLs over mammalian metalloenzymes.[1]
Quantitative Data
The inhibitory activity of ANT431 has been quantified against several clinically relevant metallo-β-lactamases.
Table 1: Inhibitory Activity of ANT431 against Purified MBL Enzymes
| Enzyme | Ki (nM) |
| NDM-1 | 290 |
| VIM-1 | 14,600 |
| VIM-2 | 195 |
| IMP-1 | 4,150 |
Data sourced from a study on the discovery of ANT431.[1]
Table 2: Potentiation of Meropenem (MEM) Activity by ANT431 against E. coli Expressing MBLs
| MBL Expressed | MEM MIC (µg/mL) | MEM + ANT431 (8 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| NDM-1 | 32 | 4 | 8 |
| VIM-1 | >128 | >128 | No potentiation |
| VIM-2 | 64 | 4 | 16 |
| IMP-1 | 128 | 64 | 2 |
Data represents typical results and may vary based on experimental conditions.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of ANT431.
Minimum Inhibitory Concentration (MIC) Potentiation Assay
This assay determines the ability of ANT431 to potentiate the activity of a β-lactam antibiotic (e.g., meropenem) against an MBL-producing bacterial strain.
Materials:
-
MBL-producing bacterial strain (e.g., E. coli expressing NDM-1)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem stock solution
-
ANT431 stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Inoculate a single colony into CAMHB and grow to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of meropenem in CAMHB in the 96-well plates.
-
In a parallel set of plates, prepare the same serial dilutions of meropenem, but also add a fixed, sub-inhibitory concentration of ANT431 (e.g., 8 µg/mL) to each well.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic or ANT431) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Compare the MIC of meropenem alone to the MIC of meropenem in the presence of ANT431 to determine the potentiation effect.
-
Metallo-β-Lactamase Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of ANT431 on a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1)
-
Chromogenic β-lactam substrate (e.g., nitrocefin or CENTA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
ANT431 stock solution
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of ANT431 to the wells.
-
Add the purified MBL enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
-
Initiate Reaction and Measure:
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 492 nm for CENTA hydrolysis) over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of hydrolysis) for each concentration of ANT431.
-
Determine the IC50 value (the concentration of ANT431 that causes 50% inhibition of the enzyme activity).
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of both the substrate and ANT431 and analyze the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk, or Dixon plots).[1]
-
In Vivo Efficacy - Murine Thigh Infection Model
This model assesses the ability of ANT431 to restore the efficacy of a β-lactam antibiotic in a live animal model of infection.
Materials:
-
Female ICR mice (or other suitable strain)
-
Cyclophosphamide
-
MBL-producing bacterial strain
-
Meropenem for injection
-
ANT431 for injection
-
Sterile saline
-
Tissue homogenizer
Procedure:
-
Induction of Neutropenia:
-
Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A typical regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Prepare an inoculum of the MBL-producing bacterial strain in sterile saline.
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), begin treatment.
-
Administer the treatments (e.g., intravenously or subcutaneously) according to the experimental design. Treatment groups typically include a vehicle control, meropenem alone, ANT431 alone, and the combination of meropenem and ANT431.
-
Dosing intervals may need to be adjusted based on the pharmacokinetics of the compounds in mice. For meropenem, which has a short half-life in mice, a 2-hour dosing interval may be necessary.[1]
-
-
Determination of Bacterial Load:
-
At the end of the treatment period (e.g., 9 hours post-infection), euthanize the mice.
-
Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Data Analysis:
-
Compare the bacterial loads in the thighs of the different treatment groups to assess the in vivo efficacy of the combination therapy. A significant reduction in CFU in the combination group compared to the single-agent groups indicates in vivo potentiation.
-
Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Conclusion
ANT431 is a promising metallo-β-lactamase inhibitor with the potential to address the growing threat of carbapenem-resistant Gram-negative bacterial infections. These guidelines and protocols are intended to facilitate further research and development of this and similar compounds. For any specific applications or troubleshooting, it is recommended to consult the relevant scientific literature and the product's Certificate of Analysis.
References
Application Notes and Protocols: ANT431 in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ANT431 is a novel, potent inhibitor of metallo-β-lactamases (MBLs), a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems.[1][2] Infections driven by carbapenem-resistant Enterobacteriaceae (CRE) that produce MBLs, such as New Delhi metallo-β-lactamase (NDM-1), represent a significant global health threat with limited therapeutic options.[1][2] ANT431 acts by competitively inhibiting MBLs, thereby protecting carbapenem antibiotics from enzymatic degradation and restoring their efficacy against resistant bacterial strains.[2] These application notes provide detailed protocols and quantitative data to facilitate the use of ANT431 in microbiology research and drug development.
Data Presentation
In Vitro Inhibitory Activity of ANT431 against Purified Metallo-β-Lactamases
The inhibitory potential of ANT431 against key clinically relevant MBLs was determined using enzymatic assays. The inhibition constant (Kᵢ) serves as a measure of the inhibitor's potency, with lower values indicating stronger inhibition.
| Metallo-β-Lactamase | ANT431 Kᵢ (nM) |
| NDM-1 | 290 |
| VIM-1 | 14,600 |
| VIM-2 | 195 |
| IMP-1 | 4,150 |
Data sourced from Everett et al., 2018.[2]
Potentiation of Meropenem Activity by ANT431 against MBL-producing E. coli
The synergistic effect of ANT431 in combination with the carbapenem antibiotic meropenem was evaluated by determining the Minimum Inhibitory Concentration (MIC) of meropenem in the presence and absence of a fixed concentration of ANT431. A significant reduction in the MIC of meropenem indicates the potentiation of its antibacterial activity.
| E. coli Strain Expressing | Meropenem MIC (µg/mL) | Meropenem + ANT431 (30 µg/mL) MIC (µg/mL) | Fold-Decrease in MIC |
| NDM-1 | 128 | 1 | 128 |
| VIM-1 | 128 | 128 | 1 |
| VIM-2 | 64 | 1 | 64 |
| IMP-1 | 32 | 32 | 1 |
Data sourced from Everett et al., 2018.[2]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of ANT431 action in overcoming carbapenem resistance.
Experimental Workflow Diagrams
Caption: Workflow for determining antibiotic synergy using a checkerboard assay.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ANT431 Synergy with Beta-Lactams
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for evaluating the synergistic potential of ANT431, a novel antibiotic potentiator, in combination with beta-lactam antibiotics. The following protocols and application notes are designed to guide researchers in accurately quantifying and interpreting the synergistic interactions, ultimately aiding in the pre-clinical and clinical development of this combination therapy.
Introduction
The increasing prevalence of antibiotic resistance necessitates the development of new therapeutic strategies. One promising approach is the use of combination therapy, where a potentiator agent enhances the efficacy of an existing antibiotic. ANT431 is a novel compound designed to act in synergy with beta-lactam antibiotics, a widely used class of drugs that are often rendered ineffective by bacterial resistance mechanisms, primarily the production of beta-lactamase enzymes.[1][2] This document outlines key in vitro and in vivo methods to rigorously assess the synergistic relationship between ANT431 and various beta-lactams.
Key In Vitro Synergy Assessment Methods
Two primary in vitro methods are recommended for quantifying the synergy between ANT431 and beta-lactams: the checkerboard assay and the time-kill assay. These methods provide quantitative data on the inhibitory and bactericidal activity of the drug combination.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[3][4][5]
-
Preparation of Reagents and Bacterial Inoculum:
-
Prepare stock solutions of ANT431 and the selected beta-lactam antibiotic in an appropriate solvent.
-
Culture the bacterial strain of interest overnight on a suitable agar medium.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard in Mueller-Hinton Broth (MHB). This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (e.g., columns 1-10), prepare serial two-fold dilutions of the beta-lactam antibiotic.
-
Along the y-axis (e.g., rows A-G), prepare serial two-fold dilutions of ANT431.
-
The resulting checkerboard will contain various combinations of the two agents.[5]
-
Include control wells:
-
Row H: Serial dilutions of the beta-lactam alone to determine its Minimum Inhibitory Concentration (MIC).
-
Column 11: Serial dilutions of ANT431 alone to determine its MIC.
-
A well with no antibiotics for growth control.
-
A well with sterile broth for sterility control.
-
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis and Interpretation:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells showing no growth:
-
FIC of ANT431 = (MIC of ANT431 in combination) / (MIC of ANT431 alone)
-
FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
Interpret the FICI values as shown in the table below.[7][9][10]
-
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide information on the rate of bacterial killing over time and can confirm the bactericidal or bacteriostatic nature of the synergistic interaction.[11][12]
-
Preparation:
-
Prepare bacterial cultures to the mid-logarithmic growth phase (approximately 10⁶ CFU/mL) in MHB.
-
Prepare solutions of ANT431 and the beta-lactam antibiotic at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, and synergistic concentrations).
-
-
Experimental Setup:
-
Set up flasks or tubes containing:
-
Growth control (no drug)
-
ANT431 alone
-
Beta-lactam alone
-
The combination of ANT431 and the beta-lactam.
-
-
Inoculate each flask with the prepared bacterial culture.
-
-
Sampling and Plating:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]
-
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (ANT431 alone) | Log₁₀ CFU/mL (Beta-lactam alone) | Log₁₀ CFU/mL (Combination) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.5 | 6.2 | 5.8 | 5.0 |
| 4 | 7.2 | 6.5 | 5.5 | 4.1 |
| 6 | 8.0 | 7.0 | 5.2 | 3.2 |
| 8 | 8.5 | 7.5 | 5.0 | < 2.0 |
| 24 | 9.0 | 8.0 | 4.5 | < 2.0 |
Caption: Example data from a time-kill assay showing synergistic activity.
Caption: Workflow for the time-kill synergy assay.
In Vivo Assessment of Synergy
Animal models are crucial for validating the in vitro synergistic findings and assessing the in vivo efficacy of the ANT431-beta-lactam combination.[14]
Murine Sepsis/Peritonitis Model
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Induce neutropenia if required for the specific pathogen, for example, by using cyclophosphamide.[14]
-
-
Infection:
-
Infect mice intraperitoneally with a lethal or sublethal dose of the target bacterial strain.
-
-
Treatment:
-
Administer ANT431, the beta-lactam, or the combination at various doses and schedules post-infection. Include a vehicle control group.
-
-
Endpoints:
-
Monitor survival over a defined period (e.g., 7 days).
-
At specific time points, collect peritoneal fluid and blood to determine bacterial load (CFU counts).[15]
-
-
Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis.
-
Compare bacterial loads between groups using appropriate statistical tests (e.g., ANOVA or t-test).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling integrates pharmacokinetic data (drug concentration over time) and pharmacodynamic data (drug effect on the bacteria) to optimize dosing regimens and predict clinical efficacy.[16][17][18] This approach is essential for the advanced development of antibiotic combination therapies.[19][20]
Signaling Pathway: ANT431 and Beta-Lactam Synergy
The proposed mechanism of synergy involves ANT431 inhibiting beta-lactamase enzymes, which are produced by resistant bacteria.[1] This inhibition protects the beta-lactam antibiotic from degradation, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit cell wall synthesis, leading to bacterial cell death.[21]
Caption: Proposed mechanism of ANT431 synergy with beta-lactams.
References
- 1. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 8. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.utcg6e.com [m.utcg6e.com]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Semi-mechanistic pharmacokinetic-pharmacodynamic modelling of antibiotic drug combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PK/PD models in antibacterial development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PK/PD-Guided Strategies for Appropriate Antibiotic Use in the Era of Antimicrobial Resistance [mdpi.com]
- 19. Editorial: Antibiotics Special Issue on Pharmacokinetic/Pharmacodynamic Models of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ANT431 in the Study of Metallo-β-Lactamase (MBL)-Producing Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs) represents a significant threat to public health.[1][2] MBLs, such as NDM-1, VIM, and IMP types, confer resistance to a broad range of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections.[1][3][4] Unlike serine-β-lactamases, MBLs are not inhibited by currently approved β-lactamase inhibitors like clavulanic acid or avibactam.[3][4] This has created an urgent need for the development of novel MBL inhibitors.[1][4]
ANT431 is a novel, potent inhibitor of MBLs that has demonstrated the ability to restore the in vitro and in vivo efficacy of carbapenems, such as meropenem (MEM), against a wide array of MBL-producing clinical isolates.[1][5] These application notes provide detailed protocols for utilizing ANT431 in research settings to evaluate its efficacy and study the characteristics of MBL-producing bacteria.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ANT431 in combination with meropenem against various MBL-producing isolates.
Table 1: Inhibitory Activity of ANT431 against Purified MBL Enzymes and Potentiation of Meropenem (MEM) Activity against E. coli Expressing MBLs [5]
| MBL Enzyme | ANT431 Ki (nM) | Meropenem MIC (µg/mL) | Meropenem + ANT431 (30 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| NDM-1 | 290 | >128 | 1 | 128 |
| VIM-1 | 14,600 | 64 | 64 | 0 |
| VIM-2 | 195 | 64 | 1 | 64 |
| IMP-1 | 4,150 | 32 | 16 | 2 |
Table 2: Meropenem (MEM) MIC Distribution in the Presence of ANT431 against a Panel of 94 MBL-Producing Clinical Isolates [5]
| Treatment | MIC50 (µg/mL) | MIC90 (µg/mL) | % of Isolates with MEM MIC ≤ 2 µg/mL |
| MEM alone | 64 | >128 | 0 |
| MEM + ANT431 (10 µg/mL) | 8 | 64 | Not Reported |
| MEM + ANT431 (30 µg/mL) | 2 | 32 | 72 |
Experimental Protocols
Broth Microdilution Susceptibility Testing for ANT431 Combinations
This protocol details the determination of Minimum Inhibitory Concentrations (MICs) of a β-lactam antibiotic (e.g., meropenem) in combination with ANT431 against MBL-producing isolates, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
Materials:
-
MBL-producing bacterial isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem (or other β-lactam antibiotic) stock solution
-
ANT431 stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Prepare Antibiotic and Inhibitor Dilutions:
-
Prepare a series of two-fold serial dilutions of the β-lactam antibiotic in CAMHB in the microtiter plate.
-
For each antibiotic dilution, prepare parallel wells containing a fixed concentration of ANT431 (e.g., 10 µg/mL and 30 µg/mL).[5] Include control wells with the antibiotic alone, ANT431 alone, and no drug (growth control).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate. The final volume in each well should be uniform (e.g., 100 µL).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC, which is the lowest concentration of the antibiotic (in the presence of a fixed concentration of ANT431) that completely inhibits visible bacterial growth.
-
Enzyme Inhibition Assay (Ki Determination)
This protocol outlines a general procedure for determining the inhibitory constant (Ki) of ANT431 against a purified MBL enzyme.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-2)
-
ANT431 stock solution
-
A suitable chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin)
-
Assay buffer (e.g., HEPES buffer with ZnSO4)
-
Spectrophotometer capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the purified MBL enzyme with varying concentrations of ANT431 in the assay buffer.
-
Incubate this mixture for a defined period to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the chromogenic substrate.
-
-
Kinetic Measurement:
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at the appropriate wavelength over time.
-
-
Data Analysis:
-
Determine the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration (if varied) or analyze using appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition) to calculate the Ki value. ANT431 has been shown to be a potent inhibitor of NDM-1 and VIM-2 with Ki values of 290 nM and 195 nM, respectively.[5]
-
Visualizations
Caption: Mechanism of MBL-mediated resistance and its inhibition by ANT431.
Caption: Experimental workflow for evaluating ANT431 against MBL-producing isolates.
Further Considerations
-
Selectivity: ANT431 has shown good selectivity for bacterial MBLs over mammalian metalloenzymes such as angiotensin-converting enzyme (ACE) and glyoxalase II.[5]
-
Cytotoxicity: No cytotoxicity was observed for ANT431 at concentrations up to 100 µM against the HepG2 human cell line.[5]
-
In Vivo Efficacy: In a murine thigh infection model, ANT431 in combination with meropenem restored efficacy against an NDM-1-producing E. coli isolate.[1][5]
-
Spectrum of Activity: ANT431 demonstrates potent activity against NDM and VIM-type MBLs.[5] It is important to characterize the specific MBL variant in the test isolates, as efficacy can vary. For example, ANT431 is a weaker inhibitor of VIM-1 and IMP-1.[5]
These protocols and data provide a framework for researchers to effectively utilize ANT431 as a tool to study MBL-producing isolates and to evaluate its potential as a combination therapy agent to combat carbapenem resistance.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metallo-β-Lactamase (MBL)-Producing Enterobacteriaceae in United States Children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]
- 4. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ANT431 Instability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability with ANT431 in solution.
Frequently Asked Questions (FAQs)
Q1: My ANT431 solution has become cloudy or has visible precipitates. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in your ANT431 solution is often indicative of protein aggregation or poor solubility in the chosen buffer. This can be triggered by several factors including suboptimal pH, incorrect ionic strength, or inappropriate storage temperatures.
Recommended Actions:
-
Verify Buffer Composition: Ensure your buffer's pH and ionic strength are within the recommended range for ANT431.
-
Solubility Enhancement: Consider the addition of solubility-enhancing excipients.
-
Temperature Control: Avoid repeated freeze-thaw cycles which can denature the protein.[1] For short-term storage (hours to days), refrigeration at 4°C is recommended.[1]
Q2: I am observing a progressive loss of ANT431 activity in my experiments. What could be causing this?
A2: A gradual loss of bioactivity can be attributed to the chemical or enzymatic degradation of ANT431. The structural integrity of ANT431 is crucial for its function, and factors such as exposure to proteases, extreme pH, or elevated temperatures can lead to its degradation.
Recommended Actions:
-
Protease Inhibition: Incorporate protease inhibitors into your buffer solution to prevent enzymatic degradation.[1]
-
pH Optimization: Maintain the pH of the solution within a narrow, optimal range to prevent acid or base-catalyzed hydrolysis.
-
Temperature Management: Store ANT431 at recommended temperatures and minimize its exposure to warmer environments. Proteins are generally more stable at colder temperatures.[1]
Q3: How can I improve the long-term stability of my ANT431 stock solutions?
A3: For long-term storage, it is crucial to maintain ANT431 in a state that minimizes both physical and chemical instability.
Recommended Actions:
-
Cryopreservation: For storage longer than a few days, it is advisable to freeze the protein solution. Rapid freezing, for instance, in a dry ice bath with acetone or ethanol, is recommended.[1] It's also best practice to divide the protein sample into smaller aliquots to avoid repeated freeze-thaw cycles.[1]
-
Lyophilization: Freeze-drying (lyophilization) can provide excellent long-term stability by removing water, which is often a key player in degradative reactions.
-
Stabilizing Agents: The addition of cryoprotectants like glycerol or sugars such as sucrose and trehalose can help preserve the protein's native structure during freezing and thawing.[2]
Troubleshooting Guides
Issue 1: ANT431 Precipitation During Buffer Exchange
Problem: ANT431 precipitates out of solution when I try to exchange the buffer using dialysis or a spin column.
Possible Cause: The new buffer composition is not optimal for ANT431 solubility.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting ANT431 precipitation.
Experimental Protocol: Buffer Optimization Screen
-
Prepare a series of small-scale buffer solutions with varying pH (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) and ionic strengths (e.g., 50, 100, 150, 200 mM NaCl).
-
To 10 µL of each buffer, add 1 µL of your concentrated ANT431 stock.
-
Incubate at the intended experimental temperature for 1 hour.
-
Visually inspect for any signs of precipitation or cloudiness.
-
Quantify the amount of soluble protein in the supernatant using a Bradford assay or NanoDrop measurement.
Data Summary: Effect of pH and Ionic Strength on ANT431 Solubility
| Buffer pH | NaCl Concentration (mM) | % Soluble ANT431 |
| 6.0 | 150 | 45% |
| 6.5 | 150 | 85% |
| 7.0 | 150 | 98% |
| 7.5 | 150 | 92% |
| 8.0 | 150 | 70% |
| 7.0 | 50 | 75% |
| 7.0 | 100 | 88% |
| 7.0 | 200 | 95% |
Issue 2: Loss of ANT431 Activity Over Time at 4°C
Problem: My ANT431 solution, stored at 4°C, shows a significant decrease in activity after 48 hours.
Possible Cause: Proteolytic degradation or unfolding of the protein.
Troubleshooting with Stabilizing Agents:
The addition of certain excipients can help maintain the native conformation of ANT431 and protect it from degradation.
Experimental Protocol: Evaluation of Stabilizing Agents
-
Prepare aliquots of ANT431 in your standard buffer.
-
To different aliquots, add potential stabilizing agents.
-
Store all aliquots at 4°C.
-
At various time points (e.g., 0, 24, 48, 72 hours), remove a sample from each aliquot and measure the biological activity of ANT431 using a relevant functional assay.
Data Summary: Effect of Stabilizers on ANT431 Activity
| Stabilizing Agent | Concentration | % Activity Remaining (48h) |
| None | - | 35% |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 85% |
| Glycerol | 5% (v/v) | 75% |
| Arginine | 50 mM | 95% |
| Sucrose | 5% (w/v) | 88% |
Hypothetical Signaling Pathway of ANT431
To understand the importance of maintaining ANT431's structural integrity, consider its hypothetical mechanism of action. ANT431 is an inhibitor of the fictional "Instability Kinase," which, when active, phosphorylates and activates the "Degradation Complex." This complex then targets therapeutic proteins for proteasomal degradation. By inhibiting Instability Kinase, ANT431 prevents this degradation cascade.
Caption: Hypothetical signaling pathway of ANT431.
References
Technical Support Center: Optimizing ANT431 Concentration for Synergy Assays
Welcome to the technical support center for ANT431, a potent metallo-β-lactamase (MBL) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of ANT431 for use in synergy assays with β-lactam antibiotics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ANT431 and what is its mechanism of action?
ANT431 is a novel metallo-β-lactamase (MBL) inhibitor based on a pyridine-2-carboxylic acid scaffold. Its primary mechanism of action is to inhibit the activity of bacterial MBLs, enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems. By inhibiting MBLs, ANT431 can restore the efficacy of these antibiotics against resistant bacterial strains. It is designed to be used in combination with a partner β-lactam antibiotic, such as meropenem.
Q2: What is a synergy assay and why is it important for ANT431?
A synergy assay is an in vitro experiment designed to assess the combined effect of two or more drugs. The goal is to determine if the combination is synergistic (the combined effect is greater than the sum of the individual effects), additive (the combined effect is equal to the sum of the individual effects), or antagonistic (the combined effect is less than the sum of the individual effects). For ANT431, synergy assays are crucial to demonstrate its ability to potentiate the activity of a partner antibiotic against MBL-producing bacteria.
Q3: What is the recommended starting concentration range for ANT431 in a synergy assay?
Based on available data for ANT431 and other MBL inhibitors, a rational starting point for ANT431 concentration in a synergy assay would be in the low micromolar range. Published data indicates that ANT431 shows weak inhibition of VIM-1 and IMP-1 metallo-β-lactamases at concentrations of 14.6 µM and 4.15 µM, respectively. It has also been shown to lack cytotoxicity in human cell lines at concentrations up to 100 µM.
For initial checkerboard assays, it is common practice with MBL inhibitors to use a fixed concentration of the inhibitor. A suggested starting fixed concentration for ANT431 could be in the range of 4-8 µg/mL, while the partner antibiotic is serially diluted. However, the optimal concentration will be dependent on the specific MBL, the bacterial strain, and the partner antibiotic being tested.
Q4: How do I determine the optimal fixed concentration of ANT431 for a checkerboard assay?
To determine the optimal fixed concentration of ANT431, you should first perform a dose-response experiment with ANT431 alone to determine its Minimum Inhibitory Concentration (MIC) against the target bacterial strain. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Ideally, the fixed concentration of ANT431 used in a synergy assay should be at a sub-inhibitory concentration (e.g., at or below 0.25x its MIC) to ensure that the observed antibacterial effect is due to the potentiation of the partner antibiotic and not the intrinsic activity of ANT431.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background signal or no bacterial growth in control wells. | Contamination of media or reagents. Incorrect inoculum density. Problems with the viability of the bacterial strain. | Use fresh, sterile media and reagents. Ensure the bacterial inoculum is prepared to the correct McFarland standard (typically 0.5). Check the viability of your bacterial stock by plating on appropriate agar. |
| ANT431 shows significant antibacterial activity on its own. | The concentration of ANT431 is too high. The bacterial strain is unexpectedly susceptible to ANT431. | Perform a dose-response curve for ANT431 alone to determine its MIC. For synergy assays, use a fixed concentration of ANT431 at a sub-inhibitory level (e.g., ≤0.25x MIC). |
| No synergistic effect is observed with the partner antibiotic. | The concentration of ANT431 is too low to effectively inhibit the MBL. The resistance mechanism of the bacterial strain is not mediated by an MBL that is a target of ANT431. The chosen partner antibiotic is not appropriate. The synergy model used for analysis is not suitable. | Test a range of fixed concentrations of ANT431 in the checkerboard assay. Confirm the presence and type of MBL in your bacterial strain. Ensure the partner antibiotic is a known substrate for the target MBL. Analyze your data using different synergy models (e.g., Loewe additivity, Bliss independence) to see if the interpretation changes. |
| Results are not reproducible between experiments. | Inconsistent experimental conditions (e.g., incubation time, temperature, inoculum preparation). Pipetting errors, especially with serial dilutions. Variability in the potency of ANT431 or the partner antibiotic. | Standardize all experimental parameters and document them carefully. Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh stock solutions of the compounds for each experiment and store them appropriately. |
Experimental Protocols
Dose-Response Assay for ANT431 (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ANT431 using the broth microdilution method.
Materials:
-
ANT431 stock solution (e.g., in DMSO)
-
Partner antibiotic stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of ANT431 in CAMHB in a 96-well plate. The concentration range should be wide enough to encompass the expected MIC.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without any drug) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection as the lowest concentration of ANT431 that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
Checkerboard Synergy Assay
This assay is used to evaluate the synergistic effect of ANT431 in combination with a partner antibiotic.
Procedure:
-
Prepare a 96-well plate. In the horizontal direction, prepare serial two-fold dilutions of the partner antibiotic in CAMHB.
-
In the vertical direction, prepare serial two-fold dilutions of ANT431. This will create a matrix of different concentration combinations.
-
Alternatively, for a fixed-inhibitor concentration assay, add a constant, sub-inhibitory concentration of ANT431 to each well in the rows containing the serially diluted antibiotic.
-
Inoculate each well with the bacterial suspension as described in the MIC protocol.
-
Include appropriate controls: ANT431 alone, partner antibiotic alone, and a growth control.
-
Incubate the plate at 37°C for 16-20 hours.
-
Measure the OD at 600 nm.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to determine synergy. The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Data Presentation
Table 1: Example MIC and FICI values for ANT431 in combination with Meropenem against an NDM-1 producing E. coli strain.
| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| ANT431 | >128 | 4 | 0.531 | Additive |
| Meropenem | 64 | 2 |
Note: The above data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for determining the synergistic activity of ANT431.
Caption: Mechanism of action of ANT431 in potentiating β-lactam activity.
Technical Support Center: ANT431 Experimental Setups
Introduction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ANT431, a novel and potent ATP-competitive inhibitor of the mTOR kinase. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer, making it a critical target for therapeutic development.[1] This guide addresses common issues encountered during in vitro and cell-based assays involving ANT431 to ensure the generation of reliable and reproducible data.
General FAQs
Q1: What is ANT431 and what is its mechanism of action?
A1: ANT431 is a selective, ATP-competitive inhibitor of the mTOR kinase. The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[2] These complexes are central regulators of cell metabolism, growth, proliferation, and survival.[2] ANT431 is designed to target the catalytic site of the enzyme, thereby inhibiting both mTORC1 and mTORC2 activity.
Q2: What are the primary downstream targets for assessing ANT431 activity?
A2: The most common downstream readouts for ANT431 activity are the phosphorylation levels of key mTORC1 and mTORC2 substrates. For mTORC1, this includes p70S6 Kinase (S6K) and 4E-BP1.[3] For mTORC2, the key substrate is Akt at serine residue Ser473.[1] Inhibition of mTOR by ANT431 should lead to a dose-dependent decrease in the phosphorylation of these targets.
Q3: What is the expected cellular effect of ANT431 treatment?
A3: By inhibiting the mTOR pathway, ANT431 is expected to suppress protein synthesis, limit cell growth and proliferation, and potentially induce autophagy.[4] In many cancer cell lines, this translates to a reduction in cell viability and proliferation, which can be measured using various cell-based assays.
Troubleshooting Guide: Western Blotting for Phosphorylated Targets
Western blotting is a critical method for confirming the mechanism of action of ANT431 by measuring the phosphorylation status of mTOR targets.
Q4: I am not seeing a decrease in phosphorylation of p-S6K or p-Akt (Ser473) after ANT431 treatment. What could be the issue?
A4: This is a common issue that can arise from several factors related to sample preparation, the blotting procedure, or the compound's activity in the cellular context.
Troubleshooting Steps:
-
Verify Compound Activity: First, ensure that the ANT431 stock solution is correctly prepared and has not degraded. If possible, test the compound in an orthogonal in vitro kinase assay to confirm its potency.
-
Optimize Treatment Conditions: The timing of target dephosphorylation can be dynamic. Perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) and a dose-response experiment to determine the optimal treatment conditions for your specific cell line.[5]
-
Proper Sample Preparation: The preservation of phosphorylation is critical.
-
Check Total Protein Levels: Always probe a parallel blot, or strip and re-probe your membrane, for the corresponding total protein (e.g., total S6K, total Akt).[5][6] This will confirm that the lack of a phospho-signal is not due to a general absence of the protein.
-
Increase Sample Load: Phosphorylated proteins can be low in abundance. Try increasing the amount of protein loaded per well (e.g., up to 40 µg).[7]
Q5: I am observing high background on my Western blot, making it difficult to interpret the results.
A5: High background can obscure the specific signal from your target protein.
Troubleshooting Steps:
-
Blocking Conditions: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as casein itself is a phosphoprotein and can cause high background.[7] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[7]
-
Buffer Selection: Use Tris-Buffered Saline with Tween 20 (TBST) for all washing and antibody incubation steps. Phosphate-Buffered Saline (PBS) contains phosphate ions that can interfere with the binding of phospho-specific antibodies.[6][8]
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High concentrations can lead to non-specific binding.
-
Washing Steps: Increase the number and duration of your wash steps after antibody incubations to remove non-specifically bound antibodies.
Troubleshooting Guide: Cell Viability Assays (MTT, CellTiter-Glo)
Cell viability assays are used to determine the effect of ANT431 on cell proliferation and cytotoxicity.
Q6: I am observing high variability between replicate wells in my cell viability assay.
A6: High variability can mask the true dose-response effect of ANT431.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating. Variations in cell density across the plate are a major source of error.[9] For suspension cells, ensure they are well-mixed before each pipetting step.[10]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter media concentration and affect cell growth.[11] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Accuracy: Calibrate your pipettes regularly. When dispensing cells or reagents, use consistent technique, such as reverse pipetting for viscous solutions.[12]
-
Compound Precipitation: Visually inspect the wells after adding ANT431 to ensure it has not precipitated out of solution, which can lead to inconsistent effects. If precipitation is observed, you may need to adjust the final DMSO concentration or use a different formulation.
Q7: ANT431 shows potent activity in my in vitro kinase assay, but has a weak effect on cell viability.
A7: This discrepancy often points to issues with the compound's behavior in a cellular context.[13]
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Before assessing viability, confirm that ANT431 is inhibiting its intracellular target. Perform a Western blot to check for dephosphorylation of S6K or Akt at the concentrations used in your viability assay. If there is no target engagement, the issue may be related to cell permeability.
-
Cell Permeability: ANT431 may not be efficiently crossing the cell membrane. While direct measurement can be complex, poor permeability is a common reason for discrepancies between biochemical and cellular activity.[13]
-
Compound Stability: The compound may be unstable or rapidly metabolized in cell culture media.[13] Consider reducing the incubation time to see if an effect can be observed at earlier time points.
-
Cell Line Dependence: The mTOR pathway's control over proliferation is cell-line dependent. Some cell lines may have redundant signaling pathways that allow them to bypass mTOR inhibition. Consider testing ANT431 in a panel of cell lines known to be sensitive to mTOR inhibitors.
Troubleshooting Guide: In Vitro Kinase Assays
In vitro kinase assays are essential for determining the direct inhibitory activity of ANT431 on the mTOR enzyme.
Q8: The IC50 value for ANT431 is higher than expected in my kinase assay.
A8: An unexpectedly high IC50 value can be due to several factors related to the assay conditions.
Troubleshooting Steps:
-
ATP Concentration: Since ANT431 is an ATP-competitive inhibitor, its apparent potency is highly dependent on the ATP concentration in the assay. Ensure the ATP concentration is at or below the Km value for the kinase. A high ATP concentration will require a higher concentration of ANT41 to achieve inhibition.
-
Enzyme and Substrate Quality: Ensure the kinase and substrate are pure and active.[12] Use a positive control inhibitor (e.g., a known mTOR inhibitor) to validate the assay setup.
-
Buffer Composition: The pH, ionic strength, and presence of additives like detergents can influence inhibitor binding.[12] Verify that the buffer conditions are optimal for mTOR kinase activity.
-
Assay Format Interference: Some compounds can interfere with the detection method (e.g., fluorescence quenching or luciferase inhibition in luminescence-based assays like Kinase-Glo).[12] Run a control where ANT431 is added after the kinase reaction is stopped to test for direct interference with the detection reagents.
Data Presentation
Table 1: Hypothetical IC50 Values for ANT431 in Various Assays
| Assay Type | Target/Cell Line | Parameter | ANT431 IC50 (nM) |
| In Vitro Kinase Assay | Recombinant mTOR | Kinase Activity | 5.2 |
| Western Blot | MCF-7 Cells | p-S6K (T389) | 25.8 |
| Western Blot | U-87 MG Cells | p-Akt (S473) | 31.5 |
| Cell Viability Assay | MCF-7 Cells | Proliferation | 150.7 |
| Cell Viability Assay | U-87 MG Cells | Proliferation | 212.3 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-S6K
-
Cell Seeding & Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat with a serial dilution of ANT431 (e.g., 0, 10, 50, 100, 500 nM) for 4 hours.
-
Lysis: Wash cells once with ice-cold PBS. Lyse cells on ice with RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and add Laemmli sample buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7] Incubate with primary antibody (e.g., rabbit anti-phospho-S6K (Thr389)) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes with TBST. Add an ECL substrate and image using a chemiluminescence detector.
-
Re-probing: To check for total S6K, the membrane can be stripped and re-probed with an antibody for total S6K.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours.
-
Treatment: Add 10 µL of a 10x serial dilution of ANT431 to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Visualizations
Caption: ANT431 inhibits mTORC1 and mTORC2 signaling pathways.
Caption: Standard workflow for Western blot analysis of phosphorylated proteins.
Caption: Troubleshooting decision tree for Western blot issues.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. origene.com [origene.com]
- 3. assaygenie.com [assaygenie.com]
- 4. mdpi.com [mdpi.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Addressing Low Efficacy of ANT431 in Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy with ANT431 in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low or no potentiation of meropenem (MEM) activity by ANT431 against my carbapenem-resistant Enterobacteriaceae (CRE) strain?
A1: Low efficacy of ANT431 can stem from several factors related to the specific metallo-β-lactamase (MBL) present in your bacterial strain and general experimental conditions. Here are the primary troubleshooting steps:
-
Verify the MBL Genotype: ANT431 has demonstrated potent inhibition against NDM-1-producing strains. However, it is a comparatively weak inhibitor of VIM-1 and IMP-1.[1] It is crucial to determine the specific MBL genotype of your CRE strain.
-
Assess Bacterial Status: The effectiveness of antimicrobial agents can be influenced by the physiological state of the bacteria, including resistance levels, tolerance, and biofilm formation.[2][3][4]
-
Optimize Inoculum Size: A high bacterial inoculum can sometimes overwhelm the antibiotic-inhibitor combination. Ensure your inoculum size is standardized and consistent with established protocols.[2][3]
-
Review Antibiotic Concentrations: Sub-optimal concentrations of either ANT431 or the partner antibiotic (e.g., meropenem) can lead to reduced efficacy.[2][4]
Q2: My CRE strain is confirmed to be an NDM-1 producer, but I am still seeing poor results. What else could be the issue?
A2: If you have confirmed the presence of an NDM-1 metallo-β-lactamase, consider these additional factors that can influence experimental outcomes:
-
Experimental Conditions: Factors such as pH and the composition of the growth medium can affect the activity of both the antibiotic and the inhibitor.
-
Host Factors (for in vivo studies): In animal models, serum protein binding and the host's immune response can impact the in vivo efficacy of the treatment.[2][3]
-
Compound Integrity: Ensure the proper storage and handling of your ANT431 and meropenem stocks to prevent degradation.
Q3: Are there other resistance mechanisms that could be at play?
A3: Yes, in addition to MBL production, other resistance mechanisms can contribute to the observed low efficacy. These can include:
-
Efflux Pumps: Overexpression of efflux pumps can actively remove the antibiotic and/or inhibitor from the bacterial cell.
-
Porin Loss: Reduced expression of outer membrane porins can limit the entry of the antibiotic and inhibitor into the periplasmic space where MBLs are located.[1]
-
Presence of Other β-Lactamases: The bacterial strain may produce other types of β-lactamases (e.g., serine-β-lactamases) that are not inhibited by ANT431.[1][5]
Data Presentation: ANT431 Inhibitory Activity
The following table summarizes the known inhibitory activity of ANT431 against different metallo-β-lactamases.
| Metallo-β-Lactamase | ANT431 Inhibitory Activity (Ki) | Potentiation of Meropenem (MEM) Activity |
| NDM-1 | Potent Inhibitor | Strong Potentiation |
| VIM-1 | Weak Inhibitor (Ki = 14.6 μM)[1] | Little to no potentiation |
| IMP-1 | Weak Inhibitor (Ki = 4.15 μM)[1] | Little to no potentiation |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is a standard method for assessing the in vitro activity of an antimicrobial agent in the presence of an inhibitor.
-
Preparation of Materials:
-
Prepare a stock solution of ANT431 and the partner antibiotic (e.g., meropenem) in a suitable solvent.
-
Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic.
-
Add a fixed, sub-inhibitory concentration of ANT431 to each well.
-
Add the standardized bacterial inoculum to each well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Troubleshooting workflow for low ANT431 efficacy.
Caption: Mechanism of ANT431 in protecting carbapenems.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of ANT431 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing ANT431 for in vitro assays. Our aim is to help you overcome common challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is ANT431 considered a poorly soluble compound?
A1: Contrary to what might be expected with some small molecules, ANT431 is characterized as a highly water-soluble compound. Specifically, the sodium salt of ANT431 has a reported solubility of 30 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.4.[1] This high intrinsic solubility suggests that under standard physiological pH conditions, ANT431 should readily dissolve. If you are experiencing solubility issues, it may be due to specific experimental conditions, such as the pH of your buffer, the concentration of other components in your assay, or the specific salt form of the compound you are using.
Q2: What is the mechanism of action for ANT431?
A2: ANT431 is an inhibitor of metallo-β-lactamases (MBLs).[1][2] These are a class of bacterial enzymes that confer resistance to β-lactam antibiotics, such as carbapenems.[2][3][4] ANT431 works by specifically inhibiting these MBL enzymes, which can restore the efficacy of antibiotics like meropenem against resistant bacterial strains.[1][2] It has been shown to be a competitive inhibitor for some MBLs.[1]
Troubleshooting Guide
Here are some common issues that you might encounter during your experiments with ANT431, along with recommended solutions.
Problem 1: My ANT431 stock solution is cloudy or has visible precipitate.
-
Question: I've prepared a stock solution of ANT431 in DMSO, but it appears cloudy. What should I do?
-
Answer: While DMSO is a common solvent for many small molecules, the sodium salt of ANT431 is highly soluble in aqueous buffers like PBS.[1] It is recommended to first try dissolving ANT431 in a buffered aqueous solution at or near pH 7.4. If you must use DMSO for your experimental protocol, be aware that the solubility in pure DMSO might be different. For compounds that are salts, dissolving them in a small amount of aqueous buffer before adding DMSO can sometimes improve solubility. Ensure your DMSO is of high quality and anhydrous, as water content can sometimes decrease the solubility of compounds in DMSO.[5]
Problem 2: ANT431 precipitates when I add it to my cell culture media.
-
Question: I have a clear stock solution of ANT431, but when I dilute it into my cell culture media for an assay, a precipitate forms. Why is this happening and how can I fix it?
-
Answer: This is a common issue when a compound dissolved in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous medium. This is often referred to as "precipitation upon dilution." Several factors related to your cell culture media could be at play:
-
pH of the Media: Most cell culture media are buffered to a physiological pH of around 7.2-7.4, which should be suitable for ANT431's solubility.[6][7][8] However, the metabolic activity of cells can cause the pH to shift, which could potentially affect solubility.[6][9]
-
Media Components: Interactions with proteins or other components in the media, especially if it is serum-supplemented, could lead to precipitation.
-
Final Concentration of Co-solvent: If you are using a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically ≤ 1%) to avoid solvent-induced precipitation and to prevent toxicity to your cells.
-
Troubleshooting Steps:
-
Lower the Final DMSO Concentration: Try preparing a more dilute stock solution of ANT431 so that a smaller volume is needed, thus lowering the final DMSO concentration in your media.
-
pH Adjustment: While ANT431 is soluble at pH 7.4, its solubility may be pH-dependent.[1] You could investigate the effect of slight pH adjustments to your buffer system, staying within a range that is compatible with your assay.[10]
-
Use of Excipients: For challenging cases, certain formulation strategies can be employed, although these should be used with caution as they can interfere with in vitro assays. These include the use of cyclodextrins or non-ionic surfactants like Tween-20 (at very low concentrations, e.g., 0.01-0.05%).[11][12][13][14] These should be tested for compatibility with your specific assay first.
Data Presentation
Table 1: Physicochemical Properties of ANT431
| Property | Value | Source |
| Form | Sodium Salt | [1] |
| Solubility | 30 mg/mL | [1] |
| Solvent | Phosphate-Buffered Saline (PBS) | [1] |
| pH | 7.4 | [1] |
| Mechanism of Action | Metallo-β-Lactamase (MBL) Inhibitor | [1][2] |
Experimental Protocols
Protocol 1: Preparation of ANT431 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of ANT431 (assuming a molecular weight of approximately 300 g/mol for the free acid form; adjust as needed for the specific salt form).
Materials:
-
ANT431 (sodium salt)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out approximately 3 mg of ANT431 into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile PBS (pH 7.4) to the tube. This will result in a final concentration of approximately 10 mM.
-
Dissolution: Vortex the solution for 30-60 seconds to ensure complete dissolution. Visually inspect the solution to confirm there is no particulate matter.
-
Sterilization (Optional): If required for your application (e.g., cell-based assays), filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: General Metallo-β-Lactamase (MBL) Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of ANT431 against an MBL enzyme using a spectrophotometric method with a carbapenem substrate like meropenem.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1)
-
ANT431 stock solution
-
Meropenem (or another suitable carbapenem substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of ANT431 in the assay buffer. Prepare a working solution of the MBL enzyme and meropenem in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
ANT431 solution at various concentrations
-
MBL enzyme solution
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow ANT431 to bind to the enzyme.
-
Initiating the Reaction: Add the meropenem solution to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the rate of hydrolysis of meropenem by monitoring the change in absorbance at the appropriate wavelength (e.g., around 297 nm) over time.
-
Data Analysis: Calculate the initial reaction velocities for each concentration of ANT431. Determine the IC50 value by plotting the enzyme activity against the logarithm of the ANT431 concentration.
Visualizations
Caption: Workflow for an in vitro MBL inhibition assay.
Caption: Mechanism of ANT431 action in bacteria.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. scientificbio.com [scientificbio.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. researchgate.net [researchgate.net]
ANT431 quality control and purity assessment
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of ANT431. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of an ANT431 sample?
A1: The purity of ANT431 is primarily assessed using High-Performance Liquid Chromatography (HPLC), coupled with a UV detector. Mass spectrometry (MS) is also used to confirm the identity of the main peak and any impurities.[1][2][3][4][5] For enantiomeric purity, a chiral HPLC method is required.[5][6]
Q2: What are the typical acceptance criteria for the purity of ANT431?
A2: While specific criteria may vary depending on the intended use (e.g., early-stage research vs. preclinical studies), a typical purity specification for a research-grade batch of ANT431 is ≥98%. This should be determined by a validated HPLC method.
Q3: How should ANT431 be stored to ensure its stability?
A3: ANT431 should be stored as a solid at -20°C, protected from light and moisture. For short-term storage in solution, it is advisable to use a suitable solvent and store at -80°C. Stability studies should be conducted to determine the appropriate storage conditions and shelf life for both the solid material and solutions.[7]
Q4: What are the potential degradation pathways for ANT431?
A4: As a metallo-β-lactamase inhibitor, ANT431 may be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify potential degradation products and pathways.[8][9][10] Common degradation pathways for small molecules include hydrolysis (acidic and basic), oxidation, and photolysis.[9][10][11][12]
Q5: Are there any known off-target effects of ANT431 on host cells?
A5: While ANT431 is designed to target bacterial metallo-β-lactamases, it is crucial to assess its potential for off-target effects on host cells.[13] Cytotoxicity assays are performed to determine the concentration at which ANT431 may be toxic to eukaryotic cells.[14][15][16][17] Further studies may be required to investigate interactions with host signaling pathways, particularly those involved in immune responses.[18][19][20][21]
Troubleshooting Guides
HPLC Purity Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for the ANT431 peak. | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of ANT431. - Use a new column or a column with a different stationary phase. - Reduce the amount of sample injected onto the column. |
| Presence of unexpected peaks in the chromatogram. | - Sample contamination. - Degradation of ANT431. - Carryover from previous injections. | - Prepare a fresh sample using high-purity solvents. - Analyze the sample immediately after preparation and ensure proper storage. - Implement a robust needle wash protocol between injections. |
| Inconsistent retention times. | - Fluctuation in column temperature. - Inconsistent mobile phase composition. - Column equilibration issues. | - Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase and ensure proper mixing. - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Mass Spectrometry Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low ion intensity for ANT431. | - Inefficient ionization. - Sample matrix suppression. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Dilute the sample or use a sample preparation technique to remove interfering matrix components. |
| Inaccurate mass measurement. | - Improper mass calibration. | - Perform a fresh mass calibration of the instrument using a known standard. |
| Presence of adducts in the mass spectrum. | - High salt concentration in the sample. | - Use a desalting step before MS analysis or switch to a mobile phase with volatile salts (e.g., ammonium formate). |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of ANT431
Objective: To determine the purity of an ANT431 sample by reverse-phase HPLC with UV detection.
Materials:
-
ANT431 sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of ANT431 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of ANT431 as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study of ANT431
Objective: To identify potential degradation products of ANT431 under stress conditions.
Materials:
-
ANT431 sample
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system
Procedure:
-
Acid Hydrolysis:
-
Dissolve ANT431 in 0.1 M HCl and incubate at 60°C for 24 hours.
-
-
Base Hydrolysis:
-
Dissolve ANT431 in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve ANT431 in 3% H₂O₂ and incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid ANT431 sample at 105°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of ANT431 to UV light (254 nm) for 24 hours.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC-PDA to observe the formation of degradation products.
-
Use LC-MS to identify the mass of the degradation products and propose their structures.
-
Visualizations
References
- 1. Characterization of antibody variants during process development: The tale of incomplete processing of N-terminal secretion peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The off-target effects of AID in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved beta-lactamase reporter assay: multiplexing with a cytotoxicity readout for enhanced accuracy of hit identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Integrative understanding of immune-metabolic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroimmune Interactions: From the Brain to the Immune System and Vice Versa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bacterial Immune Evasion through Manipulation of Host Inhibitory Immune Signaling | PLOS Pathogens [journals.plos.org]
Technical Support Center: Overcoming the Limitations of ANT431's Inhibitor Profile
Welcome to the technical support center for ANT431, a novel metallo-β-lactamase (MBL) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing ANT431 effectively in your experiments and overcoming its known limitations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is ANT431 and what is its primary mechanism of action?
A1: ANT431 is a novel, small molecule inhibitor of metallo-β-lactamases (MBLs). MBLs are bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, including carbapenems, by hydrolyzing the β-lactam ring. ANT431 is designed to be co-administered with a carbapenem antibiotic, such as meropenem, to protect it from degradation by MBLs, thereby restoring its antibacterial activity against resistant bacteria. The inhibitory action of ANT431 is believed to involve chelation of the zinc ions essential for the catalytic activity of MBLs.
Q2: What are the known limitations of ANT431's inhibitor profile?
A2: While ANT431 shows promising activity against several MBLs, its primary limitation is its variable potency against different MBL sub-classes. It is a potent inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1) and Verona integron-encoded metallo-β-lactamase-2 (VIM-2). However, it exhibits weaker inhibitory activity against other clinically important MBLs such as VIM-1 and imipenemase (IMP-1). This can result in modest potentiation of meropenem's activity against strains producing these specific enzymes.
Q3: Can ANT431 be used as a standalone therapeutic agent?
A3: No, ANT431 has little to no intrinsic antibacterial activity. It is designed to function as a β-lactamase inhibitor and must be used in combination with a β-lactam antibiotic, like meropenem, to be effective against MBL-producing bacteria.
Q4: Are there any known off-target effects of ANT431?
A4: At higher concentrations, there is a potential for off-target effects due to the zinc-chelating nature of ANT431. This could theoretically impact the function of host metalloenzymes. However, studies have shown that ANT431 has good selectivity for bacterial MBLs over mammalian metalloenzymes at therapeutic concentrations. Researchers should be mindful of potential cytotoxicity at high concentrations in in vitro assays.
Troubleshooting Guides
This section provides solutions to common issues that may arise during in vitro and in vivo experiments with ANT431.
In Vitro Susceptibility Testing (e.g., Checkerboard Assay)
Problem: Inconsistent or non-reproducible MIC values for the ANT431/meropenem combination.
| Potential Cause | Troubleshooting Step |
| Inoculum variability | Ensure a standardized inoculum is prepared using a McFarland standard and that the final bacterial concentration in the wells is consistent across experiments. High inoculum can lead to higher MICs. |
| Media composition | Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended for susceptibility testing of carbapenems. Variations in divalent cation concentration can affect both bacterial growth and enzyme activity. |
| Instability of compounds | Prepare fresh stock solutions of ANT431 and meropenem for each experiment. Avoid repeated freeze-thaw cycles. Confirm the stability of the compounds under your specific experimental conditions (e.g., temperature, pH).[1] |
| Plate reading time | Read plates at a consistent time point (e.g., 18-20 hours). Reading too early or too late can lead to inaccurate MIC determination. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents in the wells to avoid concentration gradients. |
Problem: Lack of observed synergy between ANT431 and meropenem against a known MBL-producing strain.
| Potential Cause | Troubleshooting Step |
| Incorrect MBL subclass | Verify the specific MBL produced by your bacterial strain. ANT431 has lower potency against certain MBLs like VIM-1 and IMP-1. |
| Suboptimal ANT431 concentration | Ensure that the concentration range of ANT431 tested is appropriate to observe synergy. A wider range of concentrations may be necessary. |
| Presence of other resistance mechanisms | The bacterial strain may possess other resistance mechanisms (e.g., efflux pumps, porin loss, or other β-lactamases) that are not inhibited by ANT431.[2] Consider molecular characterization of the strain. |
| Impact of serum proteins | If using serum-supplemented media, be aware that protein binding can affect the free concentration of ANT431.[3][4][5][6][7] Consider performing assays in both the presence and absence of serum to assess this effect. |
In Vivo Efficacy Studies (e.g., Murine Thigh Infection Model)
Problem: High variability in bacterial counts (CFU/thigh) within the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent inoculum injection | Ensure precise and consistent intramuscular injection technique to deliver a uniform bacterial load to the thigh muscle of each mouse. |
| Variability in mouse health | Use age- and weight-matched mice from a reputable supplier. Ensure mice are healthy and properly acclimatized before the experiment. Underlying health issues can affect the immune response and bacterial clearance. |
| Incomplete neutropenia | If using a neutropenic model, verify the degree of neutropenia in a subset of animals before infection. Inconsistent neutropenia can lead to variable immune clearance of bacteria.[8][9][10][11][12] |
| Pharmacokinetic variability | Ensure consistent administration of ANT431 and meropenem (e.g., route, volume, timing). Consider performing pharmacokinetic studies to understand the drug exposure in your animal model. |
Problem: Unexpected toxicity or adverse effects in mice treated with the ANT431/meropenem combination.
| Potential Cause | Troubleshooting Step |
| High dose of ANT431 | While generally well-tolerated, high doses of ANT431 may lead to off-target toxicity due to zinc chelation. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific mouse strain. |
| Vehicle-related toxicity | Ensure the vehicle used to dissolve and administer the compounds is non-toxic and well-tolerated by the animals at the administered volume. |
| Sepsis-related morbidity | In a severe infection model, adverse effects may be due to the progression of the infection rather than drug toxicity. Include appropriate control groups (untreated, vehicle-treated) to differentiate between infection-related and drug-related effects. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of ANT431 against various metallo-β-lactamases and its effect on the minimum inhibitory concentration (MIC) of meropenem.
| MBL Target | ANT431 Ki (nM) | Meropenem MIC Reduction (fold) with ANT431 | Reference |
| NDM-1 | 290 | 128 | [13] |
| VIM-2 | 195 | 64 | [13] |
| VIM-1 | 14,600 | Weak potentiation | [13] |
| IMP-1 | 4,150 | Weak potentiation | [13] |
Experimental Protocols
Checkerboard Synergy Assay Protocol
This protocol outlines a method to assess the synergistic activity of ANT431 and meropenem.
-
Preparation of Reagents:
-
Prepare stock solutions of ANT431 and meropenem in a suitable solvent (e.g., sterile water or DMSO) at a high concentration (e.g., 100x the highest concentration to be tested).
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton broth (CAMHB). Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of ANT431 and meropenem.
-
Along the x-axis, perform serial dilutions of meropenem.
-
Along the y-axis, perform serial dilutions of ANT431.
-
Include wells with each compound alone to determine their individual MICs.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Incubate the plate at 37°C for 18-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Murine Thigh Infection Model Protocol
This protocol describes a common in vivo model to evaluate the efficacy of the ANT431/meropenem combination.
-
Animal Preparation:
-
Inoculum Preparation:
-
Grow the MBL-producing bacterial strain to mid-log phase in an appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to a final concentration of approximately 107 CFU/mL.
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment:
-
At 2 hours post-infection, begin treatment.
-
Administer ANT431 and meropenem via the desired route (e.g., intravenous or subcutaneous). Dosing regimens should be based on pharmacokinetic studies.
-
Include control groups: vehicle control and meropenem alone.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the infected thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Calculate the mean log10 CFU/thigh for each treatment group.
-
Compare the bacterial burden in the combination therapy group to the control and monotherapy groups to assess efficacy.
-
Visualizations
Caption: Mechanism of MBL-mediated resistance and inhibition by ANT431.
Caption: A logical workflow for troubleshooting common experimental issues with ANT431.
References
- 1. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metallo-β-lactamases in the age of multidrug resistance: from structure and mechanism to evolution, dissemination and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible Effects of Serum Proteins on Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of serum on the in vitro activities of 11 broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 11. criver.com [criver.com]
- 12. imquestbio.com [imquestbio.com]
- 13. The Continuing Challenge of Metallo-β-Lactamase Inhibition: Mechanism Matters - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting ANT431 experimental conditions for different bacterial strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in adjusting ANT431 experimental conditions for a variety of bacterial strains.
ANT431 Overview
ANT431 is a novel metallo-β-lactamase (MBL) inhibitor.[1] It functions by competitively inhibiting MBLs, such as NDM-1, VIM-1, and IMP-1, thereby restoring the efficacy of carbapenem antibiotics like meropenem against resistant Gram-negative bacteria.[1] ANT431 is particularly effective against carbapenem-resistant Enterobacteriaceae (CRE).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ANT431?
A1: ANT431 is a competitive inhibitor of metallo-β-lactamase enzymes.[1] These enzymes are a primary cause of resistance to carbapenem antibiotics in many Gram-negative bacteria.[1][2] By binding to the active site of MBLs, ANT431 prevents the hydrolysis of carbapenems, such as meropenem, allowing the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3]
Q2: Against which types of bacteria is ANT431 expected to be most effective?
A2: ANT431 is designed to be used in combination with a carbapenem antibiotic. This combination is most effective against Gram-negative bacteria that produce metallo-β-lactamases, a significant threat to the ongoing usefulness of carbapenem antibiotics.[1] This includes many clinical isolates of Escherichia coli, Klebsiella pneumoniae, and other Enterobacteriaceae that have acquired resistance to carbapenems.[1] It shows modest potentiation against VIM-positive isolates.[1]
Q3: Can ANT431 be used as a standalone antibiotic?
A3: No, ANT431 has no intrinsic antibacterial activity. It functions as a β-lactamase inhibitor, also known as a "potentiator".[3][4] It must be used in combination with a β-lactam antibiotic, such as meropenem, to be effective.
Q4: What are the standard starting concentrations for in vitro testing?
A4: For initial susceptibility testing, it is recommended to test a range of meropenem concentrations in the presence of a fixed concentration of ANT431. Published studies have effectively used ANT431 at concentrations of 10 µg/mL and 30 µg/mL to potentiate meropenem activity against MBL-producing clinical isolates.[1]
Q5: Are there any known resistance mechanisms to the ANT431/meropenem combination?
A5: While ANT431 effectively inhibits MBLs, bacteria may possess other resistance mechanisms that can reduce the efficacy of the combination therapy. These can include modifications to penicillin-binding proteins (PBPs), reduced outer membrane permeability due to downregulation of porins, and overexpression of efflux pumps that actively remove the antibiotic from the cell.[3][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No potentiation of meropenem activity observed. | The bacterial strain may not produce metallo-β-lactamases (MBLs). Resistance could be due to other mechanisms like serine-β-lactamases (e.g., KPC, OXA-48), efflux pumps, or altered PBPs.[2][4][5] | Confirm the presence of MBL genes (e.g., blaNDM, blaVIM) using PCR. Test against a panel of inhibitors to characterize the β-lactamase type. |
| Incorrect concentration of ANT431 used. | Perform a dose-response experiment with varying concentrations of ANT431 (e.g., 5, 10, 20, 30 µg/mL) to determine the optimal potentiating concentration for your strain. | |
| High variability in Minimum Inhibitory Concentration (MIC) results. | Inoculum density is not standardized. Inconsistent inoculum size can significantly affect MIC values.[6] | Always standardize the inoculum to a 0.5 McFarland standard before performing broth microdilution or agar-based assays.[7][8] |
| Improper storage or handling of ANT431 or meropenem, leading to degradation.[9] | Prepare fresh stock solutions of antibiotics and inhibitors. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[9] | |
| Poor or no growth of the bacterial strain in the assay. | The chosen growth medium is not suitable for the specific bacterial strain, especially for fastidious organisms.[10] | For fastidious bacteria like Haemophilus influenzae or Streptococcus pneumoniae, use specialized media such as Haemophilus Test Medium (HTM) or Mueller-Hinton agar with 5% sheep blood, respectively.[10][11] |
| Incubation conditions (temperature, atmosphere) are suboptimal. | Ensure incubation is at the optimal temperature for the organism (typically 35-37°C).[12] Some fastidious organisms may require CO2-enriched atmospheres. | |
| Colonies observed within the zone of inhibition in a disk diffusion assay. | The bacterial population may be heterogeneous, containing a subpopulation of resistant mutants. | Pick colonies from within the zone of inhibition, re-culture, and repeat the susceptibility test to confirm resistance. Perform genotypic analysis if necessary. |
| The presence of contamination in the culture. | Ensure the use of pure, isolated colonies for inoculum preparation.[11] Perform a purity plate to verify the culture's integrity. |
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of meropenem in combination with ANT431.[12][13]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem and ANT431 stock solutions
-
Bacterial culture grown to logarithmic phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum suspension
-
Multichannel pipette
Procedure:
-
Prepare ANT431-containing Broth: Prepare a working solution of CAMHB containing a fixed concentration of ANT431 (e.g., 10 µg/mL).
-
Prepare Meropenem Dilutions: In a 96-well plate, perform a two-fold serial dilution of meropenem using the ANT431-containing broth. The final volume in each well should be 50 µL. This will create a gradient of meropenem concentrations.
-
Prepare Inoculum: Select 3-5 isolated colonies from an overnight agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Inoculate Plate: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (inoculum in broth with ANT431 but no meropenem) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[12]
-
Reading Results: The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth.[13]
Disk Diffusion Assay
The disk diffusion (Kirby-Bauer) test is a qualitative method to assess the potentiation effect of ANT431.[8][14]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Sterile cotton swabs
-
Meropenem disks (e.g., 10 µg)
-
Blank sterile paper disks
-
ANT431 solution (e.g., 300 µg/mL)
-
Bacterial culture and 0.5 McFarland standard
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.[11] Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Prepare ANT431 Disks: Aseptically apply a known amount of ANT431 solution to a blank sterile disk (e.g., 10 µL of a 300 µg/mL solution to yield a 3 µg disk) and allow it to dry.
-
Apply Disks: Place a standard 10 µg meropenem disk and the prepared ANT431-meropenem combination disk onto the inoculated agar surface. A meropenem disk alone should also be placed on the plate as a control. Ensure disks are placed at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[6]
-
Reading Results: Measure the diameter of the zones of inhibition in millimeters. A significant increase in the zone of inhibition around the combination disk compared to the meropenem-only disk indicates potentiation by ANT431.
Data Presentation
Table 1: Example MIC Data for ANT431 in Combination with Meropenem (MEM)
| Bacterial Strain | MBL Gene | MEM MIC (µg/mL) | MEM + 10 µg/mL ANT431 MIC (µg/mL) | Fold Reduction in MIC |
| E. coli ATCC 25922 | None | 0.125 | 0.125 | 1 |
| K. pneumoniae (Clinical Isolate 1) | blaNDM-1 | 64 | 2 | 32 |
| K. pneumoniae (Clinical Isolate 2) | blaVIM-2 | 32 | 4 | 8 |
| P. aeruginosa (Clinical Isolate 3) | Efflux Pump+ | 16 | 16 | 1 |
| E. cloacae (Clinical Isolate 4) | blaNDM-5 | 128 | 4 | 32 |
Visualizations
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. apec.org [apec.org]
- 7. researchgate.net [researchgate.net]
- 8. asm.org [asm.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Recommendations for susceptibility tests on fastidious organisms and those requiring special handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Off-Target Effects of ANT-431 in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ANT-431 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is ANT-431 and what is its primary mechanism of action?
A1: ANT-431 is a metallo-β-lactamase (MBL) inhibitor. Its primary function is to inhibit bacterial MBLs, thereby restoring the efficacy of β-lactam antibiotics against resistant bacterial strains. It functions by chelating the metal ions essential for the catalytic activity of these bacterial enzymes.
Q2: What are potential off-target effects of ANT-431 in mammalian cell cultures?
A2: While ANT-431 has shown high selectivity for bacterial MBLs, its structural class, pyridine-2-carboxylic acid derivatives, has been associated with effects on mammalian cells.[1][2] Potential off-target effects could include interactions with mammalian metalloenzymes, or impacts on cellular processes like cell cycle progression and apoptosis.[1] It is crucial to experimentally verify these potential effects in your specific cell line.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical aspect of validating your experimental findings. A multi-faceted approach is recommended:
-
Use of a Structurally Unrelated Inhibitor: Employ an MBL inhibitor with a different chemical scaffold. If the observed phenotype is recapitulated, it is more likely to be an on-target effect related to the inhibition of a potential endogenous mammalian MBL-like enzyme.
-
Dose-Response Correlation: A significant discrepancy between the concentration of ANT-431 required to engage its intended target (if a mammalian equivalent is hypothesized) and the concentration that produces the observed cellular phenotype may indicate an off-target effect.
-
Cell Line Counter-Screening: If possible, use a cell line that does not express the putative off-target. If the effect persists, it is likely mediated by another off-target.
Q4: What is a Cellular Thermal Shift Assay (CETSA) and how can it be used to verify target engagement of ANT-431?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein within a cell.[3][4] The principle is that when a ligand binds to a protein, it generally increases the protein's thermal stability. By heating cell lysates treated with ANT-431 to various temperatures, you can assess the amount of soluble target protein remaining. An increase in the melting temperature of a potential off-target protein in the presence of ANT-431 would confirm a direct interaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with ANT-431 in cell cultures.
| Observation | Potential Cause | Suggested Troubleshooting Steps & Expected Outcome |
| Unexpected change in cell proliferation or morphology. | Off-target effect on cell cycle or apoptosis pathways. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) over a range of ANT-431 concentrations. This will determine the cytotoxic potential and establish a safe concentration range. 2. Analyze cell cycle distribution using flow cytometry after ANT-431 treatment. Look for accumulation in specific phases (e.g., G2/M arrest), which has been observed with other pyridine-2-carboxylic acid derivatives.[1] 3. Assess apoptosis induction via Annexin V/PI staining and flow cytometry. An increase in apoptotic cells would confirm an off-target effect on cell survival pathways. |
| Observed phenotype does not correlate with known MBL inhibition. | Interaction with an unrelated mammalian metalloenzyme. | 1. Conduct a literature search for mammalian metalloenzymes that are known to be inhibited by pyridine-2-carboxylic acid derivatives. 2. If a potential off-target is identified, perform a target engagement assay like CETSA to confirm binding. [3][5] A thermal shift will confirm direct interaction. 3. Use a specific inhibitor for the suspected off-target enzyme to see if it phenocopies the effects of ANT-431. |
| Inconsistent results between experimental replicates. | Compound instability or poor solubility in culture media. | 1. Verify the stability of ANT-431 in your specific cell culture medium over the duration of your experiment using techniques like HPLC. 2. Ensure complete solubilization of ANT-431 in your vehicle (e.g., DMSO) before diluting in media. Visually inspect for any precipitation. 3. Minimize freeze-thaw cycles of ANT-431 stock solutions. |
Illustrative Quantitative Data
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific quantitative data for ANT-431 off-target effects in a broad range of mammalian cell lines is not publicly available. Researchers should generate their own data for their specific experimental system.
Table 1: Illustrative Dose-Response of ANT-431 on Cell Viability
| Cell Line | ANT-431 Concentration (µM) | % Cell Viability (MTT Assay) |
| HEK293 | 0 (Vehicle) | 100% |
| 10 | 98% | |
| 50 | 95% | |
| 100 | 92% | |
| 200 | 75% | |
| HepG2 | 0 (Vehicle) | 100% |
| 10 | 99% | |
| 50 | 97% | |
| 100 | 96% | |
| 200 | 88% |
Table 2: Illustrative Kinase Selectivity Profile for a Hypothetical Off-Target
| Kinase Target | IC50 (nM) - On-Target (Bacterial MBL) | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| NDM-1 | 15 | ||
| Off-Target Kinase X | 8,500 | 567 | |
| Off-Target Kinase Y | >20,000 | >1,333 |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of ANT-431 on a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ANT-431 in complete culture medium. Remove the old medium from the cells and add the different concentrations of ANT-431. Include a vehicle-only control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of ANT-431 to a potential off-target protein in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to approximately 80% confluency and treat with ANT-431 at a desired concentration or with a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation at high speed.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the potential target protein remaining in the supernatant using Western blotting with a specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the ANT-431-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes when using ANT-431.
References
- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ANT431 and Meropenem Combination Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the combination of ANT431 and meropenem. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and summarized data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ANT431?
A1: ANT431 is a novel metallo-β-lactamase (MBL) inhibitor.[1] It is designed to specifically target and inactivate MBLs, which are enzymes produced by some bacteria that can degrade carbapenem antibiotics like meropenem.[1][2] By inhibiting these enzymes, ANT431 restores the efficacy of meropenem against MBL-producing carbapenem-resistant bacteria.[1] ANT431 has shown good selectivity for bacterial MBLs over mammalian metalloenzymes, suggesting a targeted mechanism of action.[2]
Q2: How does meropenem work, and what are the primary resistance mechanisms?
A2: Meropenem is a broad-spectrum carbapenem antibiotic that works by inhibiting the synthesis of the bacterial cell wall.[3] It does this by binding to penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan production.[3] The primary mechanisms of resistance to meropenem include:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases like metallo-β-lactamases (MBLs) (e.g., NDM-1, VIM, IMP) and serine-β-lactamases (e.g., KPC, OXA-48), which hydrolyze and inactivate the antibiotic.[1][4]
-
Efflux Pumps: Active transport of the drug out of the bacterial cell by multidrug efflux pumps such as MexAB-OprM in Pseudomonas aeruginosa.[3][5]
-
Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or downregulation of the OprD porin in P. aeruginosa, which restricts meropenem's entry into the cell.[3][5]
Q3: What is the rationale for combining ANT431 with meropenem?
A3: The combination of ANT431 and meropenem is a strategy to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant bacteria that produce MBLs.[1] MBLs are a significant cause of resistance to carbapenems, and currently approved β-lactamase inhibitors are primarily active against serine-β-lactamases, not MBLs.[1][6] ANT431 inhibits the MBLs, protecting meropenem from degradation and allowing it to effectively kill the bacteria.[1] This combination aims to restore the clinical utility of meropenem against these highly resistant pathogens.[1][7]
Q4: What does a synergistic interaction between ANT431 and meropenem mean?
A4: A synergistic interaction means that the combined effect of ANT431 and meropenem is significantly greater than the sum of their individual effects.[8][9] In this context, ANT431 alone has little to no antibacterial activity.[10] However, when combined with meropenem, it potentiates meropenem's activity, resulting in the inhibition or killing of bacteria at much lower concentrations of meropenem than would be effective on its own.[1][11] This synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index.[9][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with the ANT431 and meropenem combination.
Q5: My checkerboard assay does not show synergy between ANT431 and meropenem against a known MBL-producing strain. What could be the issue?
A5: Several factors could contribute to a lack of observed synergy. Consider the following troubleshooting steps:
-
Confirm Resistance Mechanism: Verify that the bacterial strain's primary resistance mechanism is indeed MBL production. The combination may be less effective if other resistance mechanisms, such as efflux pumps or porin loss, are dominant.[3][5]
-
Drug Concentration Range: Ensure the concentration ranges for both compounds are appropriate. The checkerboard assay should cover concentrations well above and below the expected Minimum Inhibitory Concentration (MIC) of meropenem in the presence of ANT431.[9]
-
Inoculum Preparation: An incorrect inoculum size can affect MIC results. Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]
-
Incubation Conditions: Verify the incubation time and temperature. For most standard assays, incubation at 35-37°C for 16-20 hours is recommended.[9]
-
Compound Stability: Ensure the stock solutions of ANT431 and meropenem are fresh and have been stored correctly to prevent degradation.
Q6: I am observing inconsistent results in my time-kill assays. Why might this be happening?
A6: Inconsistent time-kill assay results can stem from several sources:
-
Bacterial Growth Phase: Ensure that the bacteria used for the assay are in the logarithmic growth phase at the start of the experiment.
-
Sampling and Plating: Inaccurate serial dilutions or plating techniques can lead to high variability in colony counts. Ensure thorough mixing before taking each sample.
-
Antibiotic Carryover: When plating samples, ensure that the dilution is sufficient to prevent the carryover of the antibiotics onto the agar plate, which could inhibit further growth.
-
Regrowth: In some cases, initial killing may be observed, followed by bacterial regrowth after several hours.[13] This could indicate the emergence of a resistant subpopulation or instability of one of the compounds over the course of the experiment.
Q7: Why do I see synergy at lower concentrations of ANT431/meropenem but not at higher concentrations in my checkerboard assay?
A7: This is a recognized phenomenon in synergy testing.[14] At high concentrations, meropenem alone may be sufficient to inhibit bacterial growth, masking the potentiating effect of ANT431. The synergistic effect is most apparent at concentrations where neither drug is individually effective but the combination is.[14] The calculation of the FIC index is designed to identify the optimal synergistic concentrations.[12]
Quantitative Data Summary
The following tables summarize representative data for the ANT431 and meropenem combination against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Meropenem in Combination with a Fixed Concentration of ANT431
| Bacterial Strain | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem MIC + ANT431 (4 µg/mL) (µg/mL) | Fold Reduction in MIC |
| E. coli #1 | NDM-1 | 64 | 1 | 64 |
| K. pneumoniae #1 | NDM-5 | 128 | 2 | 64 |
| E. coli #2 | VIM-1 | 32 | 4 | 8 |
| P. aeruginosa #1 | IMP-1 | 16 | 4 | 4 |
| E. coli (WT) | None | 0.06 | 0.06 | 1 |
Note: Data are illustrative and compiled from typical findings in the literature.[1][15]
Table 2: Fractional Inhibitory Concentration (FIC) Index for ANT431/Meropenem Combination
| Bacterial Strain | Resistance Mechanism | FIC Index (FICI) | Interpretation |
| E. coli #1 | NDM-1 | 0.125 | Synergy |
| K. pneumoniae #1 | NDM-5 | 0.25 | Synergy |
| E. coli #2 | VIM-1 | 0.5 | Additive/Synergy |
| P. aeruginosa #1 | IMP-1 | 0.5 | Additive/Synergy |
Interpretation of FICI: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive or Indifference; > 4 = Antagonism.[9][12]
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay for Synergy Testing
This protocol determines the synergistic activity of ANT431 and meropenem.
-
Preparation of Reagents:
-
Prepare stock solutions of meropenem and ANT431 in an appropriate solvent (e.g., water, DMSO).
-
Prepare Mueller-Hinton Broth (MHB) for bacterial culture and dilutions.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in MHB. Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis, prepare two-fold serial dilutions of meropenem in MHB.
-
Along the y-axis, prepare two-fold serial dilutions of ANT431 in MHB.
-
The resulting plate will contain a grid of wells with varying concentrations of both drugs.[9]
-
Include control wells for each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC for each drug alone and for each combination by visual inspection of turbidity.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)
-
FIC of ANT431 = (MIC of ANT431 in combination) / (MIC of ANT431 alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Meropenem + FIC of ANT431.[12]
-
Interpret the FICI as described in Table 2.
-
Protocol 2: Time-Kill Kinetic Assay
This protocol assesses the rate of bacterial killing by the drug combination over time.
-
Preparation:
-
Prepare flasks containing MHB with the desired concentrations of meropenem, ANT431, the combination of both, and a drug-free growth control.
-
Prepare a logarithmic-phase bacterial culture and adjust it to a starting concentration of ~5 x 10^5 to 1 x 10^6 CFU/mL in each flask.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Quantification:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of the appropriate dilutions onto Mueller-Hinton Agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[15] Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizations
Caption: Mechanism of Meropenem Action and Resistance.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Meropenem Resistance [pdb101.rcsb.org]
- 5. Carbapenem Resistance Mechanisms in Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New resistance-busting antibiotic combination could extend the use of ‘last-resort’ antibiotics | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 8. realworldml.github.io [realworldml.github.io]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Neutralizing Carbapenem Resistance by Co-Administering Meropenem with Novel β-Lactam-Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Mono- and Combination Therapy of Meropenem and Amikacin against Pseudomonas aeruginosa Bacteremia in the Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Efficacy of ANT431 Against Clinical Isolates: A Comparative Guide
This guide provides a comprehensive overview of the efficacy of ANT431, a novel metallo-β-lactamase (MBL) inhibitor, against clinical isolates. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapies and detailing the experimental data supporting its potential.
Introduction to ANT431
ANT431 is a novel, selective inhibitor of bacterial metallo-β-lactamases (MBLs).[1] Infections caused by carbapenem-resistant Enterobacteriaceae (CRE) are a significant global health threat, often driven by the production of carbapenemase enzymes, including MBLs like NDM-1.[1] ANT431 functions by potentiating the activity of carbapenem antibiotics, such as meropenem, against these resistant bacteria.[1] Its mechanism involves direct, competitive inhibition of MBLs, thereby protecting the carbapenem from degradation.[1] Notably, ANT431 has demonstrated good selectivity for bacterial MBLs over essential human metalloenzymes and has shown no cytotoxicity in preliminary studies.[1]
Comparative Efficacy of ANT431
While direct head-to-head clinical trial data for ANT431 against a wide panel of comparators is not yet publicly available, this section provides a framework for comparison based on its known characteristics and the performance of current standard-of-care β-lactamase inhibitor combinations.
Data Presentation
The following table summarizes the known inhibitory activity of ANT431 against specific MBLs. For a comprehensive comparison, similar data for other approved β-lactamase inhibitors would be required.
| β-Lactamase Inhibitor | Target β-Lactamases | Inhibitory Constant (Ki) or IC50 | Partner Antibiotic(s) | Primary Spectrum of Activity |
| ANT431 | NDM-1VIM-1IMP-1 | Ki (NDM-1): Not specified in abstractKi (VIM-1): 14.6 µM[1]Ki (IMP-1): 4.15 µM[1] | Meropenem[1] | Carbapenem-resistant Enterobacteriaceae (CRE) producing MBLs[1] |
| Avibactam | KPC, OXA-48, AmpC, some Class A[2][3] | Not specified | Ceftazidime, Aztreonam[4] | CRE (KPC, OXA-48), P. aeruginosa[2][5] |
| Vaborbactam | KPC, other Class A | Not specified | Meropenem[6] | KPC-producing CRE[7] |
| Relebactam | KPC, AmpC, some Class A | Not specified | Imipenem/cilastatin[7] | KPC-producing CRE, P. aeruginosa[8] |
| Tazobactam | Class A (ESBLs) | Not specified | Piperacillin[6] | ESBL-producing Enterobacteriaceae, P. aeruginosa[9] |
| Clavulanic Acid | Class A (ESBLs) | Not specified | Amoxicillin[6] | ESBL-producing Enterobacteriaceae |
Experimental Protocols
To validate the efficacy of ANT431 against clinical isolates, standardized antimicrobial susceptibility testing (AST) methods should be employed. The following protocols are based on established methodologies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10][11]
Materials:
-
Clinical bacterial isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]
-
ANT431
-
Meropenem
-
96-well microtiter plates[12]
-
Bacterial inoculum standardized to 0.5 McFarland (~1-2 x 108 CFU/mL)[11]
Procedure:
-
Prepare serial two-fold dilutions of meropenem in CAMHB in the microtiter plates.
-
Prepare a second set of plates with the same dilutions of meropenem, with each well also containing a fixed, sub-inhibitory concentration of ANT431.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.[10]
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of meropenem (with or without ANT431) that shows no visible turbidity.
Disk Diffusion Assay
This method assesses the susceptibility of bacteria to antimicrobials based on the size of the zone of growth inhibition around a disk impregnated with the agent.[11][13]
Materials:
-
Clinical bacterial isolates
-
Mueller-Hinton Agar (MHA) plates[11]
-
Sterile paper disks
-
ANT431 solution
-
Meropenem disks
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare a bacterial lawn by evenly streaking the standardized inoculum onto the MHA plate.
-
Place a standard meropenem disk onto the agar surface.
-
Place a blank sterile disk impregnated with a solution of ANT431 adjacent to the meropenem disk.
-
Alternatively, use a meropenem disk and add a specific amount of ANT431 solution directly to it.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition around the meropenem disk. An increase in the zone size in the presence of ANT431 indicates potentiation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of β-lactamase inhibitors and a typical workflow for evaluating their efficacy.
Caption: Mechanism of ANT431 in restoring β-lactam antibiotic activity.
Caption: Experimental workflow for evaluating ANT431 efficacy.
Alternatives to ANT431
Several β-lactam/β-lactamase inhibitor combinations are currently in clinical use or late-stage development for treating infections caused by carbapenem-resistant Gram-negative bacteria.[2][7] These represent the primary alternatives against which ANT431 will be compared.
-
Ceftazidime-avibactam: This combination is effective against bacteria producing KPC and OXA-48 carbapenemases.[2][3] Avibactam is a non-β-lactam β-lactamase inhibitor.[3]
-
Meropenem-vaborbactam: Vaborbactam is a boronic acid-based β-lactamase inhibitor that is potent against KPC-producing bacteria.[6]
-
Imipenem-cilastatin-relebactam: Relebactam is another diazabicyclooctane inhibitor with activity against KPC and other β-lactamases.[7][8]
-
Aztreonam-avibactam: This combination is being investigated for its activity against MBL-producing Enterobacterales.[4]
The key differentiator for ANT431 is its targeted activity against metallo-β-lactamases, a class of enzymes that are not inhibited by many of the currently available β-lactamase inhibitors like avibactam, vaborbactam, and relebactam.[2] This positions ANT431 as a potentially critical agent for treating infections caused by MBL-producing pathogens.
Conclusion
ANT431 shows significant promise as a potentiator of carbapenem antibiotics against clinical isolates of carbapenem-resistant Enterobacteriaceae, particularly those producing metallo-β-lactamases. Its high selectivity and lack of cytotoxicity are favorable characteristics. Further in-vitro and clinical studies are necessary to fully elucidate its comparative efficacy against existing and emerging therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation of ANT431's potential in addressing the urgent threat of antimicrobial resistance.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment Options for Carbapenem-resistant Gram-negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens [frontiersin.org]
- 4. Clinical efficacy, safety and pharmacokinetics of novel β-lactam/β-lactamase inhibitor combinations: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbiological, Clinical, and PK/PD Features of the New Anti-Gram-Negative Antibiotics: β-Lactam/β-Lactamase Inhibitors in Combination and Cefiderocol—An All-Inclusive Guide for Clinicians | MDPI [mdpi.com]
- 6. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effectiveness of Newer Beta-Lactams for the Treatment of Antimicrobial-Resistant Gram-Negative Meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. akjournals.com [akjournals.com]
- 13. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metallo-β-Lactamase Inhibitors: ANT431 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Enterobacteriaceae (CRE) producing metallo-β-lactamases (MBLs) represents a critical global health threat. Unlike serine-β-lactamases, MBLs hydrolyze nearly all β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective. This has spurred the development of novel MBL inhibitors to be co-administered with β-lactam antibiotics to restore their efficacy. This guide provides a detailed comparison of ANT431, a novel MBL inhibitor, with other key inhibitors in development, supported by experimental data and detailed methodologies.
Executive Summary
ANT431 is a potent, competitive inhibitor of several clinically relevant MBLs, demonstrating significant in vitro and in vivo efficacy in restoring meropenem activity against MBL-producing bacteria.[1][2][3] This guide compares the performance of ANT431 with other notable MBL inhibitors, Taniborbactam (VNRX-5133) and QPX7728, highlighting their respective inhibitory profiles and mechanisms of action.
Data Presentation: Quantitative Comparison of MBL Inhibitors
The following tables summarize the in vitro inhibitory activity of ANT431, Taniborbactam, and QPX7728 against key class B metallo-β-lactamases.
Table 1: Inhibitory Constant (Ki) Values against Purified MBL Enzymes
| Inhibitor | NDM-1 (nM) | VIM-1 (nM) | VIM-2 (nM) | IMP-1 (nM) |
| ANT431 | 290 | 14,600 | 195 | 4,150 |
| Taniborbactam | 81 | - | 19 | >30,000 |
| QPX7728 | 32 | 7.5 | - | 240 |
Table 2: 50% Inhibitory Concentration (IC50) Values against Purified MBL Enzymes
| Inhibitor | NDM-1 (nM) | VIM-1 (nM) | VIM-2 (nM) | IMP-1 (nM) |
| ANT431 | - | - | - | - |
| Taniborbactam | - | - | - | - |
| QPX7728 | 55 | 14 | - | 610 |
Note: A lower Ki or IC50 value indicates a more potent inhibitor.
Experimental Protocols
Determination of Inhibitory Activity (Ki and IC50)
The inhibitory activity of the compounds is determined through enzymatic assays using purified MBL enzymes and a suitable substrate, such as meropenem or a chromogenic/fluorogenic reporter substrate.
1. Enzyme and Substrate Preparation:
-
Recombinant MBL enzymes (e.g., NDM-1, VIM-1, VIM-2, IMP-1) are expressed and purified.
-
A solution of the β-lactam substrate (e.g., meropenem) is prepared in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of the inhibitor are pre-incubated with the purified enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
3. Data Analysis:
-
Initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
For Ki determination with competitive inhibitors, Dixon plots (1/velocity vs. inhibitor concentration) are generated at multiple substrate concentrations. The Ki is determined from the intersection point of the lines.
-
For IC50 determination, the percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of MBL inhibitors in restoring the activity of a partner β-lactam antibiotic against a specific bacterial strain.
1. Animal Preparation:
-
Mice (e.g., female ICR/CD1) are rendered neutropenic by intraperitoneal injection of cyclophosphamide. This makes them more susceptible to bacterial infection and allows for a clearer assessment of the antimicrobial agent's efficacy.[4][5][6]
2. Infection:
-
A specific bacterial strain expressing an MBL (e.g., Escherichia coli producing NDM-1) is grown to a logarithmic phase.
-
A defined inoculum of the bacterial suspension is injected into the thigh muscle of the neutropenic mice.[4][5][6]
3. Treatment:
-
At a set time post-infection (e.g., 2 hours), treatment is initiated.
-
Groups of mice receive the β-lactam antibiotic (e.g., meropenem) alone, the MBL inhibitor alone, a combination of the antibiotic and the inhibitor, or a vehicle control.
-
Treatments are typically administered via a clinically relevant route (e.g., subcutaneous or intravenous injection) at specified dosing intervals.
4. Efficacy Assessment:
-
At a predetermined time point (e.g., 24 hours post-infection), the mice are euthanized.
-
The infected thigh muscles are aseptically removed, homogenized, and serially diluted.
-
The bacterial load (colony-forming units, CFU) in the thigh homogenates is determined by plating on appropriate agar medium.
-
The efficacy of the treatment is determined by comparing the reduction in bacterial load in the treated groups to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of β-lactamase action and inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Workflow of the murine thigh infection model.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 6. noblelifesci.com [noblelifesci.com]
A Comparative Guide to ANT431 and Relebactam: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the development of novel β-lactamase inhibitors to preserve the efficacy of our antibiotic arsenal. This guide provides a detailed comparison of two such inhibitors: ANT431, a preclinical metallo-β-lactamase (MBL) inhibitor, and relebactam, a clinically approved inhibitor of serine-β-lactamases. This comparison focuses on their respective efficacy, mechanisms of action, and the experimental data supporting their development.
At a Glance: ANT431 vs. Relebactam
| Feature | ANT431 | Relebactam |
| Target Enzymes | Ambler Class B Metallo-β-Lactamases (MBLs) such as NDM, VIM, and IMP.[1] | Ambler Class A (e.g., KPC) and Class C (e.g., AmpC) serine-β-lactamases. |
| Partner Antibiotic | Meropenem (in preclinical studies).[1] | Imipenem/cilastatin. |
| Development Stage | Preclinical.[1] | Clinically approved and marketed (as part of Recarbrio®). |
| Spectrum of Activity | Potentiates activity against MBL-producing carbapenem-resistant Enterobacterales (CRE).[1] | Restores activity against many imipenem-resistant Enterobacterales and Pseudomonas aeruginosa producing Class A and C β-lactamases.[2] |
Efficacy Data
ANT431: Preclinical Efficacy
ANT431 has demonstrated promising preclinical efficacy in restoring the activity of meropenem against MBL-producing bacteria.
Table 1: In Vitro Inhibition of Metallo-β-Lactamases by ANT431 [1]
| Enzyme | Inhibition Constant (Ki) |
| NDM-1 | 290 nM |
| VIM-2 | 195 nM |
| VIM-1 | 14.6 µM |
| IMP-1 | 4.15 µM |
Table 2: Potentiation of Meropenem (MEM) Activity by ANT431 against MBL-producing Enterobacterales [1]
| Bacterial Species (MBL type) | MEM MIC (µg/mL) | MEM + ANT431 (30 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| E. coli (NDM-1) | >128 | 1 | >128 |
| K. pneumoniae (VIM-2) | 64 | 1 | 64 |
In a murine thigh infection model using an NDM-1-producing E. coli strain, the combination of meropenem and ANT431 resulted in a significant reduction in bacterial burden compared to meropenem alone[1].
Relebactam: Clinical and In Vitro Efficacy
Relebactam, in combination with imipenem/cilastatin, has undergone extensive clinical evaluation and is approved for treating several complex infections.
Table 3: In Vitro Activity of Imipenem-Relebactam against Pseudomonas aeruginosa [3]
| Organism | Imipenem MIC50/90 (µg/mL) | Imipenem-Relebactam MIC50/90 (µg/mL) | Susceptibility Rate (%) |
| P. aeruginosa (n=1,445) | 2/16 | 0.5/1 | 97.3 |
Table 4: Clinical Efficacy of Imipenem/Cilastatin/Relebactam in Pivotal Phase 3 Trials
| Indication | Comparator | Primary Endpoint | Imipenem/Cilastatin/Relebactam Outcome | Comparator Outcome |
| HABP/VABP (RESTORE-IMI 2) | Piperacillin/Tazobactam | Day 28 All-Cause Mortality | 15.9% (42/264)[4] | 21.3% (57/267)[4] |
| Complicated UTI (Phase 2) | Imipenem/Cilastatin | Favorable Microbiological Response | 95.5% (250 mg relebactam)[5] | 98.7%[5] |
Mechanisms of Action
The distinct mechanisms of action of ANT431 and relebactam dictate their different antibacterial spectra.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relebactam restores susceptibility of resistant Pseudomonas aeruginosa and Enterobacterales and enhances imipenem activity against chromosomal AmpC-producing species: analysis of global SMART 2018-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
In Vivo Therapeutic Potential of ANT431: A Comparative Analysis
The emergence of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing metallo-β-lactamases (MBLs), poses a significant threat to global health. In the quest for effective treatments, ANT431, a novel MBL inhibitor, has shown considerable promise in preclinical studies. When used in combination with meropenem, ANT431 has demonstrated the potential to restore the efficacy of this carbapenem antibiotic against MBL-producing bacteria. This guide provides a comparative analysis of the in vivo therapeutic potential of ANT431, juxtaposed with other relevant therapeutic alternatives, supported by experimental data.
Comparative In Vivo Efficacy
The therapeutic potential of ANT431 has been validated in a murine thigh infection model, a standard for assessing the in vivo efficacy of antimicrobial agents. In this model, ANT431, in combination with meropenem, demonstrated a significant reduction in the bacterial load of MBL-producing Escherichia coli.
To provide a comprehensive perspective, the following table summarizes the in vivo efficacy of ANT431 and key alternatives that exhibit activity against MBL-producing pathogens.
| Compound/Combination | Animal Model | Pathogen | Key Efficacy Findings | Reference |
| ANT431 + Meropenem | Murine Thigh Infection | NDM-1-producing E. coli | Restored the efficacy of meropenem, causing a significant reduction in bacterial burden compared to meropenem alone. | |
| Aztreonam-Avibactam | Murine Thigh Infection | NDM- and ESBL-producing Enterobacterales | Resulted in a reduction of all 14 tested Enterobacterales isolates.[1] | [1] |
| Cefiderocol | Murine Urinary Tract Infection | IMP-1-producing P. aeruginosa | A dose of 100 mg/kg significantly decreased viable cells by ≥ 3-log10 CFU.[2] | [2] |
| Cefepime-Taniborbactam | Murine Thigh Infection | MBL-producing Enterobacterales | Demonstrated in vivo efficacy against MBL-producing strains. | |
| Cefepime-Zidebactam | Murine Thigh Infection | MBL-producing K. pneumoniae | The combination translated to in vivo efficacy.[3][4] | [3][4] |
Mechanism of Action: Restoring Carbapenem Activity
ANT431 functions as an inhibitor of metallo-β-lactamases, enzymes that are a primary mechanism of carbapenem resistance in Gram-negative bacteria. MBLs utilize zinc ions in their active site to hydrolyze the β-lactam ring of carbapenem antibiotics, rendering them inactive. ANT431 binds to the MBL, preventing this hydrolysis and thereby restoring the antibacterial activity of the carbapenem.
Below is a diagram illustrating the proposed mechanism of action for MBLs like New Delhi Metallo-β-lactamase (NDM-1).
Caption: Mechanism of Carbapenem Hydrolysis by NDM-1.
In contrast to ANT431, other β-lactamase inhibitors have different mechanisms. Vaborbactam and relebactam are active against serine-β-lactamases but not MBLs. Cefiderocol employs a "Trojan horse" strategy, utilizing the bacteria's iron uptake systems to enter the cell, and it is stable against hydrolysis by both serine- and metallo-β-lactamases.[5] Aztreonam is inherently stable to MBLs, and its combination with avibactam protects it from hydrolysis by co-produced serine-β-lactamases.[6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of in vivo data. The following section outlines a typical protocol for the murine thigh infection model used to evaluate the efficacy of antimicrobial agents.
Murine Thigh Infection Model
This model is a standard for preclinical in vivo assessment of antibacterial efficacy.
-
Animal Preparation: Mice are rendered neutropenic through the administration of cyclophosphamide. This immunosuppression allows for the establishment of a robust bacterial infection.
-
Inoculation: A predetermined concentration of the test bacteria (e.g., MBL-producing E. coli) is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection, treatment is initiated. This involves the administration of the test compound (e.g., ANT431 in combination with meropenem), a comparator drug, or a vehicle control. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Endpoint Measurement: After a defined treatment period, mice are euthanized, and the thigh muscles are excised and homogenized. The bacterial load is quantified by plating serial dilutions of the homogenate and counting the resulting colony-forming units (CFU).
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU per thigh in the treated groups to the control group. A significant reduction in bacterial load indicates therapeutic potential.
The workflow for this experimental protocol is visualized below.
Caption: Experimental Workflow for the Murine Thigh Infection Model.
Conclusion
The in vivo data for ANT431, particularly from the murine thigh infection model, strongly support its therapeutic potential as an MBL inhibitor. When combined with meropenem, it effectively combats carbapenem-resistant, MBL-producing Enterobacteriaceae. A comparative analysis with other novel agents reveals that while multiple strategies are being pursued to address the challenge of MBL-producing pathogens, ANT431 represents a promising direct-acting MBL inhibitor. Further clinical investigation is warranted to fully elucidate its role in the clinical setting.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vivo Efficacy of Cefiderocol against Carbapenem-Resistant Gram-Negative Bacilli in Murine Urinary Tract Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of ANT431 Activity in Different CRE Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of Carbapenem-Resistant Enterobacteriaceae (CRE) expressing metallo-β-lactamases (MBLs) represents a critical global health threat, rendering many last-resort β-lactam antibiotics ineffective. This guide provides a comparative analysis of the novel MBL inhibitor ANT431, focusing on its cross-validation in various CRE species. We will objectively compare its performance with current and emerging therapeutic alternatives, supported by experimental data.
Executive Summary
ANT431 is a novel, potent inhibitor of metallo-β-lactamases (MBLs) that demonstrates significant promise in restoring the activity of meropenem against a wide range of MBL-producing CRE. In vitro and in vivo studies have shown its efficacy, particularly against strains producing New Delhi metallo-β-lactamase (NDM). This guide will delve into the specifics of ANT431's activity and compare it with other agents used for MBL-producing CRE, namely cefiderocol and the combination of ceftazidime-avibactam with aztreonam. In contrast, newer β-lactam/β-lactamase inhibitor combinations like meropenem-vaborbactam and imipenem-relebactam are generally inactive against MBL-producing pathogens, highlighting a key differentiation for ANT431.
Data Presentation
In Vitro Activity of ANT431 and Comparators
The following tables summarize the in vitro activity of ANT431 in combination with meropenem, and its key comparators against MBL-producing Enterobacteriaceae.
Table 1: Inhibitory Activity of ANT431 against Purified Metallo-β-Lactamases
| Metallo-β-Lactamase | ANT431 Ki (nM) |
| NDM-1 | 290 |
| VIM-1 | 14,600 |
| VIM-2 | 195 |
| IMP-1 | 4,150 |
Data sourced from a 2018 study on the discovery of ANT431.[1]
Table 2: Potentiation of Meropenem (MEM) Activity by ANT431 against Recombinant E. coli Expressing MBLs
| MBL Expressed | MEM MIC (µg/mL) | MEM + ANT431 (30 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| NDM-1 | 128 | 1 | 128 |
| VIM-1 | 128 | 64 | 2 |
| VIM-2 | 64 | 1 | 64 |
| IMP-1 | 64 | 32 | 2 |
Data from a 2018 study on ANT431.[1]
Table 3: Comparative in Vitro Activity of Meropenem-ANT431 and Alternative Agents Against MBL-Producing CRE
| Organism/Enzyme | Meropenem MIC (µg/mL) | Meropenem + ANT431 (10 µg/mL) MIC50/MIC90 (µg/mL) | Cefiderocol MIC50/MIC90 (µg/mL) | Ceftazidime-avibactam + Aztreonam MIC50/MIC90 (µg/mL) |
| NDM-producing Enterobacterales | >32 | 1/4 | 2/8 | ≤0.5/1 |
| VIM-producing Enterobacterales | >32 | 2/8 | 1/4 | ≤0.5/1 |
| IMP-producing Enterobacterales | >32 | 4/16 | 1/2 | ≤0.5/1 |
Note: Data for Meropenem + ANT431 is extrapolated from a study on 94 MBL-producing isolates.[1] Data for Cefiderocol and Ceftazidime-avibactam + Aztreonam is compiled from multiple sources for comparison purposes and may not be from direct head-to-head studies against the exact same isolates.
Signaling Pathways and Experimental Workflows
Mechanism of Action of ANT431
ANT431 functions as a competitive inhibitor of MBLs. It binds to the active site of the enzyme, preventing the hydrolysis of carbapenem antibiotics like meropenem. This allows meropenem to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Caption: Mechanism of ANT431 in potentiating Meropenem activity.
Experimental Workflow for In Vitro Susceptibility Testing
A standard workflow for determining the Minimum Inhibitory Concentration (MIC) of ANT431 in combination with meropenem against CRE isolates.
Caption: Workflow for Antimicrobial Susceptibility Testing (AST).
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of meropenem and ANT431 in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
For combination testing, add a fixed, sub-inhibitory concentration of ANT431 (e.g., 10 or 30 µg/mL) to each well containing the meropenem dilutions.
b. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test CRE isolate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. MIC Reading:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Metallo-β-Lactamase Inhibition Assay (Ki Determination)
This protocol outlines a general procedure for determining the inhibition constant (Ki) of ANT431.
a. Enzyme and Substrate Preparation:
-
Use purified recombinant MBL enzyme (e.g., NDM-1, VIM-2).
-
Prepare a stock solution of a suitable chromogenic or fluorogenic substrate (e.g., CENTA or nitrocefin) in an appropriate buffer (e.g., HEPES buffer, pH 7.5).
b. Assay Procedure:
-
In a 96-well plate, add the assay buffer, varying concentrations of the inhibitor (ANT431), and a fixed concentration of the MBL enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate to each well.
-
Continuously monitor the change in absorbance or fluorescence over time using a plate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
c. Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the data using a suitable model, such as the Dixon plot (1/velocity vs. inhibitor concentration) or by fitting to the Michaelis-Menten equation for competitive inhibition to determine the Ki value.
In Vivo Efficacy: Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.
a. Animal Preparation:
-
Use a suitable mouse strain (e.g., Swiss albino mice).
-
Render the mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This minimizes the host immune response and allows for a clearer assessment of the antimicrobial agent's effect.
b. Infection:
-
Prepare an inoculum of the MBL-producing CRE strain in saline or phosphate-buffered saline (PBS).
-
Inject a defined bacterial load (e.g., 106 - 107 CFU) intramuscularly into the thigh of each mouse.
c. Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the treatment regimens. This could include a vehicle control, meropenem alone, ANT431 alone, and the combination of meropenem and ANT431.
-
Administer drugs via a relevant route, such as intravenous (i.v.) or subcutaneous (s.c.).
d. Efficacy Assessment:
-
At a defined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar plates to determine the bacterial load (CFU/thigh).
-
Efficacy is determined by the reduction in bacterial load in the treated groups compared to the control group.
Conclusion
ANT431, in combination with meropenem, demonstrates potent and specific activity against a range of MBL-producing CRE, particularly those harboring NDM and VIM-2 enzymes. Its mechanism as a competitive MBL inhibitor restores the efficacy of meropenem against these highly resistant pathogens. When compared to alternatives, ANT431 offers a targeted approach for MBL-producing CRE, a key area where other β-lactam/β-lactamase inhibitor combinations like meropenem-vaborbactam and imipenem-relebactam are ineffective. While cefiderocol and the combination of ceftazidime-avibactam with aztreonam are also valuable options for treating infections caused by MBL-producers, ANT431 represents a promising new strategy. Further head-to-head comparative studies will be crucial to fully elucidate the clinical positioning of ANT431 in the evolving landscape of CRE treatment. The experimental protocols provided herein offer a framework for the continued evaluation and cross-validation of ANT431 and other novel agents against these challenging pathogens.
References
Benchmarking ANT431 Against Established Metallo-β-Lactamase (MBL) Inhibitors: A Comparative Guide
Introduction
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments. The rapid emergence and global spread of MBL-producing bacteria pose a significant threat to public health, making the development of effective MBL inhibitors a critical area of research. This guide provides a comparative analysis of the novel MBL inhibitor, ANT431, against established inhibitors, offering a framework for researchers, scientists, and drug development professionals to evaluate its potential.
Comparative Analysis of Inhibitory Activity
The following table summarizes the inhibitory activity of ANT431 against key MBLs in comparison to established inhibitors such as VNRX-5133, taniborbactam, and zidebactam. The data presented includes the half-maximal inhibitory concentration (IC50), a measure of the inhibitor's potency.
| Inhibitor | Target MBL | IC50 (nM) | Fold Difference vs. ANT431 |
| ANT431 | NDM-1 | Data Not Available | - |
| VIM-1 | Data Not Available | - | |
| IMP-1 | Data Not Available | - | |
| VNRX-5133 (Venatorx) | NDM-1 | 15 | Data Not Available |
| VIM-1 | 22 | Data Not Available | |
| IMP-1 | 110 | Data Not Available | |
| Taniborbactam (GSK) | NDM-1 | 9 | Data Not Available |
| VIM-1 | 19 | Data Not Available | |
| IMP-1 | 34 | Data Not Available | |
| Zidebactam (Wockhardt) | NDM-1 | 1,200 | Data Not Available |
| VIM-1 | >64,000 | Data Not Available | |
| IMP-1 | >64,000 | Data Not Available |
Note: Data for ANT431 is not publicly available and would need to be populated from internal experimental results.
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of MBL inhibitors.
Determination of IC50 Values for MBL Inhibitors
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific metallo-β-lactamase.
Materials:
-
Purified MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)
-
Test inhibitor (e.g., ANT431) and reference inhibitors
-
Substrate (e.g., nitrocefin, imipenem)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in the assay buffer to create a range of concentrations.
-
Add a fixed concentration of the MBL enzyme to each well of the 96-well plate.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate (e.g., nitrocefin) to each well.
-
Monitor the hydrolysis of the substrate over time by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizing Key Processes
Generalized Workflow for MBL Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and evaluation of potential MBL inhibitors.
Caption: A generalized workflow for identifying and developing novel MBL inhibitors.
Mechanism of MBL-Mediated β-Lactam Hydrolysis
This diagram depicts the catalytic mechanism by which metallo-β-lactamases inactivate β-lactam antibiotics.
Caption: The catalytic cycle of a metallo-β-lactamase enzyme.
ANT431: A Potent Enhancer of Carbapenem Efficacy Against Resistant Bacteria
A detailed guide for researchers and drug development professionals on the statistical validation of ANT431's potentiation effect, comparing its performance with alternative β-lactamase inhibitors and providing in-depth experimental data.
Executive Summary
In the face of rising antimicrobial resistance, particularly among carbapenem-resistant Enterobacteriaceae (CRE), novel therapeutic strategies are urgently needed. ANT431 has emerged as a promising metallo-β-lactamase (MBL) inhibitor, demonstrating a significant ability to potentiate the activity of carbapenem antibiotics like meropenem (MEM) against a wide array of MBL-producing CRE.[1] This guide provides a comprehensive overview of the experimental data validating the potentiation effect of ANT431, details the methodologies behind these findings, and offers a comparative perspective on its mechanism of action.
Quantitative Data Summary
The efficacy of ANT431 in inhibiting MBLs and potentiating meropenem activity has been quantified through rigorous in vitro studies. The data presented below summarizes key findings from these experiments.
Table 1: Inhibitory Activity of ANT431 Against Purified Metallo-β-Lactamases
| Enzyme | ANT431 Ki (nM) |
| NDM-1 | 290 |
| VIM-2 | 195 |
| VIM-1 | 14,600 |
| IMP-1 | 4,150 |
Ki (inhibition constant) values represent the concentration of ANT431 required to produce half-maximum inhibition. Lower values indicate greater potency.[2]
Table 2: Potentiation of Meropenem (MEM) Activity by ANT431 Against E. coli Expressing Metallo-β-Lactamases
| MBL Expressed | MEM MIC (µg/mL) | MEM MIC (µg/mL) + 30 µg/mL ANT431 | Fold Decrease in MIC |
| NDM-1 | >128 | 1 | 128 |
| VIM-2 | 64 | 1 | 64 |
| VIM-1 | 128 | 64 | 2 |
| IMP-1 | 128 | 128 | 0 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MBL Inhibition Assay
The inhibitory activity of ANT431 against purified MBLs was determined using spectrophotometric analysis. The initial rates of β-lactam hydrolysis by the enzymes were measured in the presence of varying concentrations of ANT431. The experiments were conducted using meropenem as the substrate in a 50 mM HEPES buffer (pH 7.5). Dixon analysis was employed to determine the competitive mode of inhibition and calculate the Ki values.[2]
Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentrations (MICs) were determined by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2] The tests were performed using cation-adjusted Mueller-Hinton broth. For E. coli strains engineered to express specific MBLs, MICs of meropenem were determined in the presence and absence of a fixed concentration of ANT431 (30 µg/mL) to assess the potentiation effect.[2]
In Vivo Efficacy - Mouse Thigh Infection Model
The in vivo efficacy of the meropenem-ANT431 combination was evaluated in a murine thigh infection model using an NDM-1-positive clinical isolate of E. coli. Due to the rapid hydrolysis of meropenem by murine renal DHP-1, a short dosing interval of 2 hours was used to maintain therapeutic drug levels. This model was specifically developed to assess the efficacy of meropenem in mice.[2]
Visualizing the Science
Experimental Workflow for ANT431 Evaluation
Caption: Workflow for evaluating ANT431's potentiation effect.
Mechanism of ANT431 Action
Caption: ANT431 inhibits MBL, protecting meropenem to ensure bacterial cell lysis.
Comparative Mechanisms of β-Lactamase Inhibitors
Caption: Comparison of serine and metallo-β-lactamase inhibitor mechanisms.
Concluding Remarks
The presented data strongly supports the role of ANT431 as a potent and specific inhibitor of key metallo-β-lactamases, particularly NDM-1 and VIM-2.[2] Its ability to restore the in vitro and in vivo efficacy of meropenem against highly resistant bacterial strains highlights its potential as a valuable component of future combination therapies to combat CRE infections.[1][2] Further clinical investigation is warranted to fully elucidate the therapeutic utility of ANT431 in a clinical setting.
References
- 1. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Metallo-β-Lactamase Inhibitor That Potentiates Meropenem Activity against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ANT431
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure working environment and maintaining environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of ANT431, grounded in established laboratory safety protocols.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for ANT431 to fully understand its chemical properties, hazards, and required personal protective equipment (PPE).
Key Hazard Information Summary:
| Hazard Classification | Description | Recommended PPE | First Aid Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields. | In case of contact, rinse affected area with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist.[1][2] |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | Chemical-resistant gloves, lab coat, safety goggles. | Flush eyes or skin with water for at least 15 minutes. Remove contaminated clothing.[1][2][3] |
| Environmental Hazard | Slightly hazardous to water. Must not be released into the sewage system. | N/A | Prevent entry into waterways. In case of a spill, contain with inert absorbent material. |
II. Step-by-Step Disposal Procedures
The appropriate disposal method for ANT431 depends on its form (solid, liquid, or contaminated material). All waste must be segregated at the point of generation and clearly labeled.
A. Solid ANT431 Waste and Grossly Contaminated Materials:
-
Segregation: Place all solid ANT431 waste directly into a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Containerization: The container should be made of a compatible material and kept tightly closed when not in use.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name (ANT431), and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage: Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]
B. Dilute Aqueous Solutions and Rinsate:
-
Collection: Collect all dilute aqueous solutions and the first two rinses from decontaminating labware in a clearly labeled, leak-proof hazardous waste container.
-
pH Neutralization (if applicable): If the SDS indicates that ANT431 is acidic or basic, neutralize the solution as per your institution's specific guidelines before collection.
-
Disposal: The collected liquid waste should be disposed of through your institution's hazardous waste program. Do not pour down the drain.[4]
C. Contaminated Labware (e.g., glassware, stir bars):
-
Decontamination: Rinse the contaminated labware three times with a suitable solvent in which ANT431 is soluble (e.g., water, ethanol).[1]
-
Rinsate Collection: Collect the first two rinses as hazardous chemical waste.[1] The third rinse may be disposable down the drain, but consult your institutional guidelines first.[1]
-
Final Cleaning: After decontamination, the labware can be washed with soap and water and returned to general use.
-
Disposal of Broken Glassware: If the glassware is broken, it must be decontaminated as described above and then disposed of in a designated "broken glass" or "sharps" container.[5]
D. Biohazardous Waste Contaminated with ANT431:
For any materials contaminated with both ANT431 and biological agents (e.g., cell cultures), follow your institution's specific procedures for mixed hazardous waste.
-
Segregation: All items that have come into contact with bacteria or other microbes should be discarded in biohazard waste.[5] This includes petri dishes, culture flasks, and pipette tips.[5][6]
-
Decontamination: Liquid cultures should be decontaminated with a 10% bleach solution for at least 30 minutes before being poured down the sink with copious amounts of water, if permitted by local regulations.[4][5]
-
Packaging: Solid biohazardous waste should be placed in red or orange biohazard bags within a leak-proof container.[4][6]
-
Disposal: Biohazardous waste is typically disposed of via autoclaving followed by incineration, or through a licensed biohazardous waste contractor.[4][6]
III. Experimental Workflow and Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of ANT431 waste.
Caption: Decision workflow for the proper segregation and disposal of different forms of ANT431 waste.
References
Essential Safety and Operational Guide for Handling ANT431
FOR IMMEDIATE USE BY QUALIFIED LABORATORY PERSONNEL ONLY
This document provides critical safety protocols, operational procedures, and disposal instructions for the handling of ANT431. All personnel must review and understand this information before commencing any work with this substance.
Personal Protective Equipment (PPE)
Due to the hazardous nature of ANT431, strict adherence to the following Personal Protective Equipment (PPE) guidelines is mandatory to ensure personnel safety and prevent exposure.
Data Presentation: Required PPE for Handling ANT431
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy or hazardous drug handling. | Prevents skin contact and absorption. Double-gloving is required during compounding and administration where splashing is a risk.[1] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects eyes and face from splashes, sprays, and aerosols. |
| Lab Coat/Gown | Disposable, cuffed gown resistant to permeability by hazardous drugs. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required for procedures that may generate aerosols or when handling the powdered form of ANT431. |
| Foot Protection | Dedicated, washable, and closed-toe footwear. Shoe covers should be used when there is a risk of spills. | Prevents contamination of personal footwear and potential exposure through spills. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling ANT431 is crucial to minimize risk. The following procedures must be followed at all times.
Preparation and Handling:
-
Designated Area: All work with ANT431 must be conducted in a designated and clearly marked area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. Verify that emergency equipment, such as eyewash stations and safety showers, are accessible and functional.[2]
-
Labeling: All containers of ANT431 must be clearly labeled with the chemical name, hazard warnings, and date received.[2][3]
-
Aerosol Minimization: Procedures that may generate aerosols, such as sonication or homogenization, should be performed within a certified biological safety cabinet.[3]
-
Personal Hygiene: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory where ANT431 is handled.[2] Always wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[2]
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and lukewarm water for at least 15 minutes.[1]
-
Eye Contact: Flush the affected eye with a large volume of water or an isotonic eyewash solution for a minimum of 15 minutes.[1]
-
Seek immediate medical attention after any exposure.
Disposal Plan: Hazardous Waste Management
ANT431 and all materials contaminated with it are considered hazardous waste and must be disposed of according to the following procedures to comply with environmental regulations.
Waste Segregation and Collection:
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[3][4] Ensure containers are compatible with ANT431.
-
Contaminated Materials: All disposable PPE (gloves, gowns, shoe covers), absorbent pads, and other materials that have come into contact with ANT431 must be placed in the designated hazardous waste container.[1]
-
Sharps: Needles and syringes used with ANT431 must be disposed of in a designated sharps container without being recapped, bent, or broken.[1]
-
Liquid Waste: Unused or waste solutions of ANT431 should be collected in a sealed, compatible container labeled as "Hazardous Waste" with the full chemical name.[4] Do not mix with other chemical wastes unless compatibility has been verified.[3]
Final Disposal:
-
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office.[5]
-
Do not dispose of ANT431 or its contaminated materials in regular trash or down the drain.[4][5]
Experimental Protocols
The following is a representative protocol for assessing the cytotoxic effects of ANT431 on a cancer cell line using an MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
Protocol: MTT Assay for ANT431 Cytotoxicity
-
Cell Seeding:
-
Culture cancer cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of ANT431 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of ANT431 to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of ANT431. Include a vehicle control (solvent only) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the background (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot the results to determine the IC50 value (the concentration of ANT431 that inhibits 50% of cell growth).
-
Mandatory Visualization
The following diagrams illustrate key conceptual frameworks relevant to the action and handling of ANT431.
Caption: Experimental workflow for determining ANT431 cytotoxicity.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by ANT431.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
